molecular formula C10H10O2 B094857 1-(4-Methoxyphenyl)prop-2-yn-1-ol CAS No. 19115-30-1

1-(4-Methoxyphenyl)prop-2-yn-1-ol

Cat. No.: B094857
CAS No.: 19115-30-1
M. Wt: 162.18 g/mol
InChI Key: NJWJWMOLQUOFJR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)prop-2-yn-1-ol ( 19115-30-1) is a high-purity organic compound that serves as a versatile propargylic alcohol intermediate in advanced chemical synthesis. With the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol, this compound features both a hydroxy group and an alkyne functional group attached to a methoxy-substituted benzene ring, making it a valuable scaffold for constructing more complex molecular architectures . Researchers utilize this compound as a key precursor in various carbon-carbon bond-forming reactions, including metal-catalyzed coupling reactions and cycloadditions, which are fundamental methodologies in medicinal chemistry and materials science. The presence of the alkyne group allows for further functionalization through click chemistry, enabling the efficient synthesis of libraries of novel compounds for biological screening . The methoxyphenyl moiety can contribute to the photophysical properties of derived molecules, making them candidates for investigation in material science applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for detailed handling and hazard information, including the relevant GHS hazard statements H302, H315, and H319 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h1,4-7,10-11H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWJWMOLQUOFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940717
Record name 1-(4-Methoxyphenyl)prop-2-yn-1-ol
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19115-30-1
Record name α-Ethynyl-4-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19115-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1'-Hydroxy-2',3'-dehydroestragole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019115301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)prop-2-yn-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and safe handling of 1-(4-methoxyphenyl)prop-2-yn-1-ol, a versatile propargyl alcohol derivative. The primary focus is on a robust and scalable synthetic method utilizing the Grignard reaction between p-anisaldehyde and ethynylmagnesium bromide. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, practical understanding of this valuable chemical intermediate. The guide emphasizes the causal relationships behind experimental procedures, ensuring a deep-seated understanding of the chemical transformations and analytical techniques involved.

Introduction: The Significance of this compound

This compound is a secondary propargyl alcohol that serves as a crucial building block in modern organic synthesis. Its structure, featuring a terminal alkyne, a secondary alcohol, and an electron-rich methoxyphenyl group, offers multiple points for chemical modification. The terminal alkyne functionality is particularly valuable as it allows for participation in highly efficient and selective "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages.[1][2] This reactivity makes it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide provides a detailed protocol for its synthesis via the nucleophilic addition of an acetylide to an aldehyde, a classic and reliable method for constructing propargyl alcohols.[5] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and detail the analytical methods for confirming the structure and purity of the final product. Furthermore, a significant portion of this document is dedicated to the safe handling of the reagents and the product, reflecting the hazardous nature of organometallic compounds and propargyl alcohols.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic attack of an ethynyl Grignard reagent on the electrophilic carbonyl carbon of p-anisaldehyde.[6]

The Underlying Chemistry: A Mechanistic Perspective

The Grignard reaction is a cornerstone of carbon-carbon bond formation.[7] The Grignard reagent, in this case, ethynylmagnesium bromide, is characterized by a highly polar carbon-magnesium bond, which imparts significant carbanionic character to the ethynyl carbon. This makes it a potent nucleophile.[8]

The reaction proceeds as follows:

  • Nucleophilic Attack: The nucleophilic carbon of the ethynylmagnesium bromide attacks the electrophilic carbonyl carbon of p-anisaldehyde.[9] This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.

  • Protonation (Work-up): The reaction is then quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final product, this compound.[3]

The choice of an ethereal solvent, such as anhydrous tetrahydrofuran (THF), is critical. The ether molecules solvate the magnesium center of the Grignard reagent, stabilizing it and preventing its aggregation, which enhances its reactivity.[8] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will readily react with any protic species, such as water, which would quench the reagent and reduce the yield.[10]

Grignard_Mechanism cluster_reactants Reactants pAnisaldehyde p-Anisaldehyde Alkoxide Magnesium Alkoxide Intermediate pAnisaldehyde->Alkoxide Nucleophilic Attack Grignard Ethynylmagnesium Bromide Grignard->Alkoxide Product This compound Alkoxide->Product Protonation Workup Aqueous Work-up (NH4Cl) Workup->Alkoxide

Caption: Mechanism of the Grignard reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis and purification of this compound.

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
p-Anisaldehyde13.6 g (0.1 mol)Electrophile
Ethynylmagnesium bromide220 mL of 0.5 M solution in THF (0.11 mol)Nucleophile
Anhydrous Tetrahydrofuran (THF)200 mLSolvent
Saturated aqueous NH₄Cl150 mLQuenching agent
Diethyl ether or Ethyl acetate300 mLExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)~10 gDrying agent
500 mL three-necked round-bottom flask1Reaction vessel
Magnetic stirrer and stir bar1Agitation
Dropping funnel1Controlled addition of reagents
Condenser1Prevent solvent loss
Nitrogen or Argon gas supply1Inert atmosphere
Ice bath1Temperature control
Separatory funnel1Liquid-liquid extraction
Rotary evaporator1Solvent removal
Column chromatography setup1Purification
Synthetic Procedure
  • Preparation of the Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, and a condenser. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed. Maintain a positive pressure of inert gas throughout the reaction.[10]

  • Charging the Flask: In the reaction flask, dissolve p-anisaldehyde (13.6 g, 0.1 mol) in 100 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Addition of the Grignard Reagent: Transfer the ethynylmagnesium bromide solution (220 mL of 0.5 M in THF, 0.11 mol) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of p-anisaldehyde over approximately 1 hour, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic nature of the reaction.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add 150 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate of magnesium salts will form.

  • Extraction: Transfer the mixture to a separatory funnel. Add 150 mL of diethyl ether or ethyl acetate and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 75 mL portions of the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash them with 100 mL of brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Alternatively, recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be employed for purification.[11]

Workflow Setup 1. Assemble and Flame-Dry Glassware under Inert Atmosphere Charge 2. Dissolve p-Anisaldehyde in Anhydrous THF and Cool to 0 °C Setup->Charge Addition 3. Add Ethynylmagnesium Bromide Dropwise at 0 °C Charge->Addition React 4. Stir at Room Temperature (2-3 hours) Addition->React Quench 5. Quench with Saturated aq. NH4Cl at 0 °C React->Quench Extract 6. Extract with Diethyl Ether or Ethyl Acetate Quench->Extract WashDry 7. Wash with Brine and Dry over MgSO4 Extract->WashDry Evaporate 8. Remove Solvent under Reduced Pressure WashDry->Evaporate Purify 9. Purify by Column Chromatography or Recrystallization Evaporate->Purify Characterize 10. Characterize the Pure Product Purify->Characterize

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following are the expected spectral data.

TechniqueExpected Data
¹H NMR δ (ppm): ~7.4 (d, 2H, Ar-H ortho to carbinol), ~6.9 (d, 2H, Ar-H meta to carbinol), ~5.4 (d, 1H, CH-OH), ~3.8 (s, 3H, OCH₃), ~2.6 (d, 1H, C≡CH), ~2.2 (br s, 1H, OH).[12][13]
¹³C NMR δ (ppm): ~159 (Ar-C-OCH₃), ~134 (Ar-C ipso to carbinol), ~128 (Ar-CH ortho), ~114 (Ar-CH meta), ~84 (C≡CH), ~75 (C≡CH), ~64 (CH-OH), ~55 (OCH₃).[14]
FTIR ν (cm⁻¹): ~3400-3300 (br, O-H stretch), ~3300 (sharp, ≡C-H stretch), ~2100 (weak, C≡C stretch), ~1610, 1510 (C=C aromatic stretch), ~1250, 1030 (C-O stretch).[15][16]
Mass Spec. (EI): Expected molecular ion peak (M⁺) at m/z = 162.0681, corresponding to the molecular formula C₁₀H₁₀O₂.

Safety and Handling Protocols

Working with Grignard reagents and propargyl alcohols requires strict adherence to safety protocols due to their hazardous nature.

Reagent Hazards
  • Ethynylmagnesium Bromide (and other Grignard Reagents): These are highly flammable and react violently with water, releasing flammable gases.[17] They are corrosive and can cause severe skin burns and eye damage.[18][19] Inhalation can cause respiratory irritation.[17] Many Grignard reagents are dissolved in flammable ethereal solvents like THF or diethyl ether, which can form explosive peroxides upon storage.[20]

  • p-Anisaldehyde: May cause skin, eye, and respiratory irritation.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides when exposed to air and light.[20]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[10]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile), and consider double-gloving. For handling large quantities of flammable reagents, flame-resistant outer gloves are recommended.[10]

  • Body Protection: A flame-resistant lab coat and appropriate protective clothing should be worn.[10]

Handling Procedures
  • All manipulations must be performed in a certified chemical fume hood.[10]

  • Use oven- or flame-dried glassware and maintain an inert atmosphere (nitrogen or argon) throughout the experiment to prevent contact with moisture and air.[10]

  • Ground all metal equipment to prevent static discharge, which can ignite flammable solvents.[10]

  • Have an appropriate fire extinguisher (Class D for reactive metals, or dry chemical/CO₂ for solvents) readily accessible. Do not use water to extinguish a Grignard reagent fire.[10]

Waste Disposal
  • Quenching Grignard Reagents: Unused Grignard reagents must be quenched carefully. A common method is the slow, dropwise addition of the reagent to a stirred, cooled solution of a less reactive alcohol like isopropanol, followed by a more protic solvent like ethanol, and finally water.

  • Chemical Waste: All chemical waste should be collected in appropriately labeled containers and disposed of according to institutional and local regulations.

Applications in Organic Synthesis: A Gateway to Triazoles

The primary utility of this compound lies in its terminal alkyne, which is a perfect handle for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,4-triazoles by reacting the alkyne with an organic azide.[21]

The resulting triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and their ability to act as stable linkers in bioconjugation.[4][22] The methoxyphenyl and hydroxyl moieties on the starting material can be further functionalized to modulate the properties of the final triazole-containing molecule.

Conclusion

This guide has detailed a reliable and well-understood method for the synthesis of this compound. By providing a thorough explanation of the reaction mechanism, a step-by-step experimental protocol, and comprehensive characterization and safety data, we aim to empower researchers to confidently and safely produce this versatile chemical intermediate. The inherent reactivity of its functional groups, particularly the terminal alkyne, ensures its continued importance as a building block in the development of complex molecules for a wide array of scientific applications.

References

  • Material Safety Data Sheet for Phenylmagnesium bromide, 3M in ether. (2009). Alfa Aesar. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Grignard Reaction. (n.d.). [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. F. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. [Link]

  • Jasperse, C. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]

  • Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Dovbnia, D. V., & Kaplaushenko, A. H. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Current issues in pharmacy and medicine: science and practice, 16(2), 195-200. [Link]

  • SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-prop-2-yn-1-one. [Link]

  • SpectraBase. (n.d.). 1-(4-METHOXYPHENYL)-PROP-2-YN-1-OL. [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

  • Iraqi Academic Scientific Journals. (2025). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone and Evaluation Anti-Oxidant Activity. [Link]

  • SpectraBase. (n.d.). 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. [Link]

  • The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. [Link]

  • Zhang, X., & Larock, R. C. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of 2-methoxyphenylmagnesium bromide. [Link]

  • YouTube. (2025). Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]

  • SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-4-hexyn-1-ol. [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

  • Pasini, D. (2013). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 18(8), 9512-9530. [Link]

  • National Institutes of Health. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. [Link]

  • MDPI. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). An Insight Into Click Chemistry. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-(4-Methoxyphenyl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural verification and analytical characterization of this molecule.

Introduction

This compound is a propargyl alcohol derivative with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a chiral center, a terminal alkyne, and a methoxy-substituted aromatic ring, makes it a valuable building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for use in subsequent reactions. This guide outlines the expected spectroscopic signatures of this compound and the methodologies to obtain them.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a carbon spectrum using a proton-decoupled pulse sequence.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40Doublet2HAr-H (ortho to CHOH)
~6.90Doublet2HAr-H (meta to CHOH)
~5.50Doublet1HCH (OH)
~3.80Singlet3HOCH
~2.65Doublet1HC≡CH
~2.50Singlet (broad)1HOH
Interpretation of the ¹H NMR Spectrum

The aromatic region is expected to show a classic AA'BB' system, appearing as two doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the protons ortho to the electron-withdrawing alcohol group, while the upfield doublet corresponds to the protons ortho to the electron-donating methoxy group. The methoxy protons will appear as a sharp singlet around 3.80 ppm. The benzylic proton on the chiral center is expected to be a doublet due to coupling with the acetylenic proton. The terminal acetylenic proton will also be a doublet, coupling with the benzylic proton. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on concentration and temperature.

¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~159.5C -OCH₃
~133.0Ar-C (ipso to CHOH)
~128.0Ar-C H (ortho to CHOH)
~114.0Ar-C H (meta to CHOH)
~84.0C ≡CH
~75.0C≡C H
~64.0C H(OH)
~55.3OC H₃
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals. The carbon attached to the methoxy group will be the most downfield in the aromatic region. The two inequivalent aromatic CH carbons will be distinguishable. The two quaternary carbons of the alkyne will appear in the midfield region, with the terminal carbon being slightly more upfield. The chiral benzylic carbon will be found around 64 ppm, and the methoxy carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR
  • Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Key IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3300 (broad)StrongO-H stretch (alcohol)
~3290 (sharp)Medium≡C-H stretch (alkyne)
~2120WeakC≡C stretch (alkyne)
~1610, 1510Medium-StrongC=C stretch (aromatic)
~1250, 1030StrongC-O stretch
Interpretation of the IR Spectrum

The IR spectrum will be characterized by a strong, broad absorption band around 3300 cm⁻¹ for the hydroxyl group. A sharp, medium intensity peak around 3290 cm⁻¹ is indicative of the terminal alkyne C-H stretch. The carbon-carbon triple bond stretch will appear as a weak band around 2120 cm⁻¹. The aromatic C=C stretches will be visible in the 1610-1510 cm⁻¹ region. Strong bands corresponding to the C-O stretches of the alcohol and the methoxy ether will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS
  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are detected.

Predicted Mass Spectrum Data
m/zProposed Fragment
176[M]⁺ (Molecular Ion)
175[M-H]⁺
161[M-CH₃]⁺
147[M-CHO]⁺ or [M-C₂H₅]⁺
135[M-C₂H₃O]⁺ (Loss of propynol)
Fragmentation Pathway

G M [M]⁺ m/z = 176 M_minus_H [M-H]⁺ m/z = 175 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z = 161 M->M_minus_CH3 - CH₃• M_minus_C2H3O [M-C₂H₃O]⁺ m/z = 135 M->M_minus_C2H3O - C₂H₃O•

Figure 2: Predicted major fragmentation pathways for this compound.

The molecular ion peak is expected at m/z 176. A common fragmentation pathway for benzyl alcohols is the loss of the elements of the alcohol and side chain, leading to a stable benzylic cation. The most significant fragment is likely to be at m/z 135, corresponding to the 4-methoxybenzyl cation, which is stabilized by resonance.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles and data from analogous structures. This information is crucial for researchers to confirm the synthesis of this valuable compound and ensure its purity for further applications in chemical and pharmaceutical development.

References

  • General Spectroscopic Data: Spectral Database for Organic Compounds (SDBS). [Link]

  • NMR Chemical Shifts: Reich, H. J. Carbon-13 NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Synthesis and Characterization of Related Compounds: PubChem Database. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)prop-2-yn-1-ol (CAS 19115-30-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)prop-2-yn-1-ol (CAS 19115-30-1), a versatile propargyl alcohol with significant potential in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into its chemical properties, safe handling, synthesis, and potential applications, grounded in established scientific principles.

Introduction and Molecular Overview

This compound, also known as α-Ethynyl-4-methoxybenzenemethanol, is an aromatic propargyl alcohol. Its structure, featuring a terminal alkyne, a secondary alcohol, and a methoxy-substituted phenyl ring, imparts a unique combination of reactivity and functionality. This trifecta of functional groups makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1] The propargyl alcohol moiety is a well-established pharmacophore and a versatile building block in the development of bioactive compounds and materials.[1][2][3]

The strategic placement of the methoxy group on the phenyl ring influences the electronic properties of the aromatic system, which can in turn modulate the reactivity of the alcohol and alkyne groups. This subtle electronic tuning is a key consideration in the rational design of synthetic pathways and the development of novel therapeutics.

Below is a diagram illustrating the key structural features of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning reactions, purification procedures, and for the characterization of the compound.

PropertyValueSource
CAS Number 19115-30-1-
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
Appearance White to light yellow powder or crystal[4]
Melting Point 34 °C[4]
Boiling Point No data available[5]
Solubility No data available-
Purity >98.0% (GC)[4]

Spectroscopic data is critical for the unambiguous identification and characterization of the compound. While a comprehensive dataset is best obtained experimentally, publicly available spectral data provides a valuable reference.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data for this compound is available in the SpectraBase repository.[6] This data is instrumental for confirming the chemical structure.

Safety and Handling

GHS Hazard Identification (based on supplier information):

  • Pictograms:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[5]

    • P270: Do not eat, drink or smoke when using this product.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[5]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[5]

    • P362+P364: Take off contaminated clothing and wash it before reuse.[5]

    • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn at all times.

    • Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis Methodology: A Guided Protocol

The synthesis of propargyl alcohols is a cornerstone of organic chemistry, with the most common and direct approach being the addition of a terminal alkyne to an aldehyde.[7][8][9][10] Based on established methodologies for the synthesis of similar arylpropargyl alcohols, the following protocol outlines a robust procedure for the preparation of this compound.

Reaction Principle: The synthesis involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The acetylide is typically generated in situ by the deprotonation of acetylene gas or a protected acetylene equivalent using a strong base.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Reaction_Vessel Alkynylation Reaction 4-Methoxybenzaldehyde->Reaction_Vessel Acetylene Source Acetylene Source Acetylene Source->Reaction_Vessel Base (e.g., n-BuLi, NaNH2) Base (e.g., n-BuLi, NaNH2) Base (e.g., n-BuLi, NaNH2)->Reaction_Vessel Anhydrous Solvent (e.g., THF, Et2O) Anhydrous Solvent (e.g., THF, Et2O) Anhydrous Solvent (e.g., THF, Et2O)->Reaction_Vessel Low Temperature Low Temperature Low Temperature->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Aqueous Quench Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Generation of the Acetylide:

    • Bubble acetylene gas through the cold THF for approximately 30 minutes to ensure saturation.

    • Alternatively, a solution of a protected alkyne such as trimethylsilylacetylene can be used.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M) dropwise to the stirred solution. The addition should be controlled to maintain the internal temperature below -70 °C.

    • Stir the resulting milky suspension for 30-60 minutes at -78 °C.

  • Addition of the Aldehyde:

    • Dissolve 4-methoxybenzaldehyde in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the acetylide suspension at -78 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup and Extraction:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Organic Synthesis

Propargyl alcohols are highly valued intermediates in medicinal chemistry due to the versatile reactivity of the alkyne and alcohol functionalities. They serve as precursors to a wide range of heterocyclic and carbocyclic scaffolds found in numerous biologically active molecules.[11]

Potential as Enzyme Inhibitors:

The structural motif present in this compound is of interest in the design of enzyme inhibitors. Lactate dehydrogenase A (LDHA) is a key enzyme in the glycolytic pathway of cancer cells and is considered a promising target for anticancer drug development.[5][12][13] Small molecule inhibitors of LDHA have been identified, and the development of novel inhibitors is an active area of research.[12][13][14] The propargyl group can act as a reactive handle for covalent modification of enzyme active sites or participate in key binding interactions. The 4-methoxyphenyl group can be tailored to optimize binding affinity and selectivity.

Utility in Click Chemistry and Biorthogonal Reactions:

The terminal alkyne of this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the facile conjugation of this molecule to biomolecules, polymers, and other molecular probes, enabling applications in chemical biology and materials science.

Intermediate for Complex Molecule Synthesis:

Beyond its direct biological applications, this compound is a valuable starting material for the synthesis of more complex molecular architectures. The alkyne can undergo a variety of transformations, including Sonogashira coupling, hydration, and cyclization reactions, providing access to a diverse range of chemical space.

Conclusion

This compound is a chemical compound with significant potential for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an attractive building block for the creation of novel molecules with potential therapeutic applications. While a comprehensive toxicological profile is yet to be fully elucidated, adherence to standard laboratory safety protocols allows for its safe handling and utilization. The synthetic accessibility of this compound further enhances its appeal as a valuable tool in the modern chemical sciences.

References

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  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

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  • SpectraBase. (n.d.). 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]

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  • Doraghi, F., Mahdavian, A. M., & Karimian, S. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses.
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  • Saliyeva, M., et al. (2023).
  • Oncoscience. (2020). Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. Oncoscience, 7(9-10), 76-80.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • Suzuki, K. (1954). Studies on ethinylation reactions, II: synthesis of propargyl alcohol. The Review of Physical Chemistry of Japan, 23(2), 66-72.
  • Le, A., et al. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-METHOXYPHENYL)-PROP-2-YN-1-ONE. Retrieved from [Link]

  • Favia, A. D., et al. (2015). Human Lactate Dehydrogenase A Inhibitors: A Molecular Dynamics Investigation.
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reactivity and stability of α-Ethynyl-4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of α-Ethynyl-4-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ethynyl-4-methoxybenzyl alcohol, a secondary propargylic alcohol, represents a versatile and highly valuable building block in modern organic synthesis. Its structure uniquely combines the rich chemistry of a terminal alkyne and a secondary alcohol with the electronic influence of a para-methoxy substituted phenyl ring. This electron-donating group plays a pivotal role in modulating the stability of cationic intermediates, thereby directing the molecule's reactivity along specific and often synthetically useful pathways. This guide provides an in-depth exploration of the chemical behavior of α-ethynyl-4-methoxybenzyl alcohol, focusing on its stability profile, characteristic reactions, and the mechanistic underpinnings that govern its transformations. We will delve into key rearrangements and metal-mediated reactions, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this synthon for complex molecular design and drug development.

Physicochemical Properties and Stability Profile

Understanding the inherent properties and stability of α-ethynyl-4-methoxybenzyl alcohol is fundamental to its successful application in synthesis. The molecule is a solid at room temperature, a characteristic that distinguishes it from the parent propargyl alcohol.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂N/A
Molar Mass162.19 g/mol N/A
AppearanceOff-white to yellow solidN/A
Melting Point~45-48 °CN/A
Boiling PointDecomposes upon heatingN/A
SolubilitySoluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate); sparingly soluble in non-polar solvents; low water solubility.[1]
Stability and Handling

The stability of α-ethynyl-4-methoxybenzyl alcohol is influenced by temperature, light, and atmospheric conditions. As with many propargyl alcohols, it possesses inherent reactivity that necessitates careful handling and storage.[2]

  • Thermal Stability : Propargyl alcohols can be thermally sensitive.[3] Heating α-ethynyl-4-methoxybenzyl alcohol, particularly in the presence of acid or metal catalysts, can initiate rearrangements or polymerization.[2] It is recommended to use this reagent at or below ambient temperature unless specific reaction conditions require heating.

  • Atmospheric Stability : While relatively stable in air, prolonged exposure can lead to gradual oxidation. The 4-methoxybenzyl alcohol moiety itself can be susceptible to photocatalytic oxidation to the corresponding aldehyde, p-anisaldehyde.[4][5] To ensure long-term integrity, it should be stored under an inert atmosphere (e.g., nitrogen or argon).

  • Light Sensitivity : The substance may be sensitive to light, which can promote polymerization of the alkyne or other degradation pathways.[2] Storage in amber vials or in the dark is a requisite precaution.

  • Chemical Incompatibility : Avoid contact with strong oxidizing agents, strong acids, and alkali metals, as these can trigger vigorous or explosive reactions.[6]

Recommended Storage Protocol: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from heat, light, and ignition sources.[3][7] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.

Reactivity Profile and Key Transformations

The reactivity of α-ethynyl-4-methoxybenzyl alcohol is dominated by the interplay between the alcohol, the alkyne, and the electron-rich aromatic ring. The para-methoxy group significantly stabilizes the formation of a positive charge at the benzylic position, a key factor in many of its characteristic reactions.

The Meyer-Schuster Rearrangement: Acid-Catalyzed Isomerization

One of the most fundamental reactions of secondary and tertiary propargyl alcohols is the Meyer-Schuster rearrangement.[8] This acid-catalyzed process converts the alcohol into an α,β-unsaturated aldehyde or ketone.[9][10] For α-ethynyl-4-methoxybenzyl alcohol, this rearrangement yields 4-(4-methoxyphenyl)but-3-en-2-one.

Causality of the Mechanism: The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). The departure of water is facilitated by the formation of a resonance-stabilized propargyl cation. The electron-donating 4-methoxy group is crucial here; it delocalizes the positive charge into the aromatic ring, significantly lowering the activation energy for this step compared to propargyl alcohols with electron-withdrawing groups. A subsequent 1,3-hydride shift (or more accurately, attack by water followed by tautomerization) leads to an allenol intermediate, which rapidly tautomerizes to the more stable α,β-unsaturated ketone.[8]

Visualization of the Meyer-Schuster Rearrangement:

Caption: Mechanism of the acid-catalyzed Meyer-Schuster rearrangement.

While the Meyer-Schuster rearrangement is prominent, under certain conditions, particularly with tertiary alcohols, the competing Rupe rearrangement can occur, yielding α,β-unsaturated methyl ketones through a different enyne intermediate.[8][11][12] For the secondary α-ethynyl-4-methoxybenzyl alcohol, the Meyer-Schuster pathway is generally favored.

The Nicholas Reaction: Stabilizing Cations for C-C Bond Formation

The inherent instability of propargylic cations often limits their synthetic utility. The Nicholas reaction brilliantly circumvents this limitation by using dicobalt octacarbonyl (Co₂(CO)₈) to form a stable hexacarbonyl dicobalt complex with the alkyne.[13][14]

Causality of the Mechanism: The Co₂(CO)₆ cluster complexes to the triple bond, profoundly altering its electronic properties. Treatment of this complex with a Lewis acid (e.g., BF₃·OEt₂) or a strong Brønsted acid promotes the departure of the hydroxyl group to generate a propargylic cation.[15] This cation is remarkably stable because the positive charge is significantly delocalized onto the Co₂(CO)₆ moiety.[13] This stabilized cation can then be intercepted by a wide range of nucleophiles—including soft nucleophiles like enol silanes, allylsilanes, and electron-rich arenes—that would not typically react efficiently with uncomplexed propargyl systems.[16] A final oxidative decomplexation step, often using ceric ammonium nitrate (CAN) or iodine, liberates the functionalized alkyne.[14][17]

Visualization of the Nicholas Reaction Workflow:

Nicholas_Reaction Nicholas Reaction Workflow start Ar-CH(OH)-C≡CH complex [Ar-CH(OH)-C≡CH]·Co₂(CO)₆ (Cobalt Complex) start->complex + Co₂(CO)₈ cation {[Ar-CH-C≡CH]·Co₂(CO)₆}⁺ (Stabilized Cation) complex->cation + Lewis Acid - H₂O coupled [Ar-CH(Nu)-C≡CH]·Co₂(CO)₆ (Coupled Complex) cation->coupled + Nucleophile (Nu⁻) product Ar-CH(Nu)-C≡CH (Final Product) coupled->product + Oxidant (e.g., CAN) (Decomplexation) note Ar = 4-Methoxyphenyl

Caption: General workflow of the Nicholas reaction for nucleophilic substitution.

Other Notable Reactions
  • Electrophilic Halogenation : The alkyne moiety can undergo electrophilic addition. For instance, reaction with iodine or N-iodosuccinimide (NIS) can lead to α-iodo-α,β-unsaturated esters or ketones, which are valuable synthetic intermediates.[18][19]

  • Oxidation : The secondary alcohol can be selectively oxidized to the corresponding ketone, 1-(4-methoxyphenyl)prop-2-yn-1-one, using standard oxidizing agents like manganese dioxide (MnO₂) or reagents used in Swern or Dess-Martin oxidations. This transformation preserves the valuable alkyne functionality.

  • Pummerer-type Reactions : While not a direct reaction of the alcohol, if the alkyne is used to synthesize an adjacent sulfoxide, a Pummerer rearrangement can be initiated. This reaction involves the rearrangement of an alkyl sulfoxide in the presence of an activator like acetic anhydride to form an α-acyloxy thioether, providing another pathway for functionalization at the propargylic position.[20][21]

Experimental Protocols

The following protocols are provided as validated starting points for key transformations of α-ethynyl-4-methoxybenzyl alcohol.

Protocol 1: Synthesis of α-Ethynyl-4-methoxybenzyl Alcohol

This procedure is based on the standard nucleophilic addition of an acetylide to an aldehyde.[22]

Workflow Visualization:

Synthesis_Workflow Synthesis Workflow start Ethynyltrimethylsilane acetylide Lithium (trimethylsilyl)acetylide start->acetylide 1. n-BuLi, THF, -78°C adduct Protected Alcohol Adduct acetylide->adduct 2. Add Aldehyde, -78°C to RT aldehyde 4-Methoxybenzaldehyde aldehyde->adduct deprotection Deprotection adduct->deprotection 3. Aqueous Workup product α-Ethynyl-4-methoxybenzyl Alcohol deprotection->product 4. K₂CO₃, MeOH

Caption: Workflow for the synthesis of the target alcohol.

Methodology:

  • Acetylide Formation : To a solution of ethynyltrimethylsilane (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Aldehyde Addition : Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the lithium acetylide solution at -78 °C.

  • Reaction Quench : Allow the reaction mixture to warm slowly to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction : Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection : Dissolve the crude silyl-protected alcohol in methanol. Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 2 hours.

  • Purification : Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield α-ethynyl-4-methoxybenzyl alcohol.

Protocol 2: The Nicholas Reaction with an Enol Silane

This protocol demonstrates the coupling of the cobalt-complexed alcohol with a silyl enol ether, a soft carbon nucleophile.[14][15]

Methodology:

  • Complexation : In a flask charged with α-ethynyl-4-methoxybenzyl alcohol (1.0 eq), add dichloromethane (DCM). To this solution, add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) portion-wise. Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete formation of the deep red cobalt complex.

  • Cation Formation and Trapping : Cool the reaction mixture to -78 °C. Add the silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene, 1.5 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq).

  • Reaction Monitoring : Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours. Monitor the reaction by TLC.

  • Work-up : Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is the coupled cobalt complex.

  • Decomplexation : Dissolve the crude complex in acetone and cool to 0 °C. Add ceric ammonium nitrate (CAN, 4.0 eq) portion-wise over 15 minutes. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Purification : Concentrate the mixture under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x). Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Conclusion

α-Ethynyl-4-methoxybenzyl alcohol is a synthon of significant potential, whose reactivity is elegantly controlled by the electronic character of its substituents. The electron-donating methoxy group is not merely a passive spectator; it actively stabilizes cationic intermediates, facilitating powerful transformations like the Meyer-Schuster rearrangement and making the Nicholas reaction particularly efficient. A thorough understanding of its stability limitations and reactivity patterns is paramount for its strategic deployment in the synthesis of complex molecules, from natural products to advanced pharmaceutical intermediates. By mastering the conditions that dictate its reaction pathways, chemists can unlock its full potential as a versatile and powerful tool in the synthetic arsenal.

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A Technical Guide to 1-(4-Methoxyphenyl)prop-2-yn-1-ol and its Analogs: Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl alcohols, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are a cornerstone of modern organic synthesis and medicinal chemistry. Their unique structural motif provides a gateway to a diverse array of molecular architectures with significant biological activities. This technical guide focuses on 1-(4-Methoxyphenyl)prop-2-yn-1-ol and its analogs, a class of compounds that has garnered interest for its potential therapeutic applications, particularly in the realm of neurology. We will delve into the synthetic methodologies for accessing these compounds, explore their potential as anticonvulsant and neuroprotective agents, and dissect the structure-activity relationships that govern their biological effects. This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.

The Propargyl Alcohol Scaffold: A Privileged Motif in Medicinal Chemistry

The propargyl alcohol unit is a versatile building block in the synthesis of complex organic molecules, including a wide range of pharmaceuticals.[1] The presence of both a hydroxyl group and a reactive alkyne functionality within the same molecule allows for a multitude of chemical transformations, such as cyclization, coupling, and addition reactions.[2] This chemical versatility has made propargyl alcohol derivatives attractive candidates for the development of new drugs targeting a variety of diseases.

The N-propargylamine moiety, which can be derived from propargyl alcohols, is found in several neuroprotective drugs.[3] This substructure is known to be involved in processes that control the cellular redox state and can modulate various signaling pathways in the brain.[3] The exploration of propargyl alcohol analogs, therefore, represents a promising avenue for the discovery of novel neuroactive compounds.

Synthetic Strategies for Accessing this compound and its Analogs

The primary and most direct route to this compound and its analogs is the nucleophilic addition of a terminal alkyne to an aldehyde or ketone, a reaction known as alkynylation.[2][4] This transformation can be achieved using a variety of reagents and catalysts, offering flexibility in terms of substrate scope and reaction conditions.

Metal-Mediated Alkynylation Reactions

The deprotonation of a terminal alkyne with a strong base to form a metal acetylide, which then acts as a nucleophile, is a fundamental approach to propargyl alcohol synthesis.[4]

Commonly employed methods include:

  • Lithium and Sodium Acetylides: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) can be used to generate the corresponding acetylides. These are highly reactive and readily add to aldehydes and ketones.[4]

  • Grignard Reagents: Ethynylmagnesium bromide, a Grignard reagent, is another effective nucleophile for the synthesis of propargyl alcohols.

  • Zinc, Copper, and Indium Catalysis: Transition metal catalysts, particularly those based on zinc, copper, and indium, have been developed to promote the alkynylation of carbonyl compounds.[5] These methods often offer milder reaction conditions and improved functional group tolerance.

A general synthetic scheme for the preparation of this compound is depicted below:

G cluster_reagents p_anisaldehyde p-Anisaldehyde product 1-(4-Methoxyphenyl) prop-2-yn-1-ol p_anisaldehyde->product 1. Add Ethynyl Nucleophile solvent Anhydrous Solvent (e.g., THF, Et2O) ethynyl_reagent Ethynyl Nucleophile (e.g., HC≡CMgBr, HC≡CLi) product->product 2. Acidic Workup

Caption: General synthesis of this compound.

Asymmetric Synthesis

For therapeutic applications, controlling the stereochemistry of the chiral center in this compound and its analogs is often crucial. Enantiomerically pure propargyl alcohols can be synthesized using several asymmetric strategies:

  • Chiral Catalysts and Ligands: The use of chiral metal complexes, such as those incorporating BINOL or N-methylephedrine, can catalyze the enantioselective addition of alkynes to aldehydes.[5]

  • Biocatalysis: Enzymatic methods, including the use of alcohol dehydrogenases, offer a green and highly selective alternative for the synthesis of enantiopure propargyl alcohols.[6][7]

Detailed Experimental Protocol: A Representative Synthesis

Synthesis of this compound

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq). Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF).

  • Slowly add a solution of ethyl bromide (1.2 eq) in the anhydrous solvent to initiate the formation of the Grignard reagent.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Alkynylation: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly bubble acetylene gas through the solution or add a solution of a protected alkyne (e.g., ethynyltrimethylsilane) to form the ethynylmagnesium bromide.

  • In a separate flask, dissolve p-anisaldehyde (1.0 eq) in anhydrous THF.

  • Slowly add the solution of p-anisaldehyde to the ethynylmagnesium bromide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Therapeutic Potential: Anticonvulsant and Neuroprotective Properties

The structural features of this compound and its analogs suggest their potential as modulators of neuronal activity. The presence of an aromatic ring, a hydroxyl group, and an alkyne moiety provides multiple points of interaction with biological targets in the central nervous system.

Anticonvulsant Activity

A diverse range of chemical structures can exhibit anticonvulsant properties, and many of these compounds act on ion channels and neurotransmitter receptors.[8] The search for new anticonvulsant agents with improved efficacy and fewer side effects is an ongoing area of research.

Several classes of compounds with structural similarities to this compound have shown promise as anticonvulsants. For instance, derivatives of N-benzyl 2-acetamido-3-methoxypropionamide have been extensively studied, and their anticonvulsant activity is sensitive to the substituents on the aromatic ring.[3] Studies on other heterocyclic and aromatic compounds have also demonstrated that modifications to the molecular structure can significantly impact their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[7][9]

The anticonvulsant potential of this compound and its analogs can be evaluated using a standard screening protocol:

G cluster_screening Anticonvulsant Screening Workflow start Synthesized Compound mes_test Maximal Electroshock (MES) Test start->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test start->scptz_test hz_test 6 Hz Test start->hz_test rotarod Rotarod Test (Neurotoxicity) mes_test->rotarod scptz_test->rotarod hz_test->rotarod active Active Compound rotarod->active No neurotoxicity inactive Inactive/Toxic rotarod->inactive Neurotoxicity

Caption: Workflow for anticonvulsant activity screening.

Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of neurons, and there is a critical need for new therapies that can protect against this neuronal damage.[10] Natural products and their synthetic analogs are a rich source of potential neuroprotective agents.[11]

The propargylamine scaffold, which is closely related to propargyl alcohols, is a key feature of several neuroprotective compounds.[3] These molecules can exert their effects through various mechanisms, including the modulation of signaling pathways involved in oxidative stress and inflammation.[12] Analogs of ifenprodil, which also contain a substituted aromatic ring and an alcohol or amine functionality, have been identified as sigma-1 receptor ligands with neuroprotective properties.[5]

The neuroprotective potential of this compound and its analogs can be investigated using in vitro cell-based assays that model neuronal damage.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. For this compound and its analogs, several structural features can be systematically modified to optimize their therapeutic properties.

The Role of the Aromatic Ring and its Substituents

The 4-methoxy group on the phenyl ring is expected to influence the electronic properties and lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to target proteins.

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and its interactions with biological targets.

  • Lipophilicity: The overall lipophilicity of the molecule is a critical determinant of its ability to cross the blood-brain barrier and reach its site of action in the central nervous system. The log P value is a key parameter in this regard.[1]

  • Substitution Pattern: The position and nature of substituents on the phenyl ring can have a profound impact on biological activity. Studies on other anticonvulsants have shown that even small changes in the substitution pattern can lead to significant differences in potency and selectivity.[1][13]

Modifications of the Propargyl Alcohol Moiety

The hydroxyl and alkyne groups of the propargyl alcohol core are also amenable to chemical modification.

  • Hydroxyl Group: The hydroxyl group can be esterified, etherified, or replaced with other functional groups to modulate the polarity and hydrogen bonding capacity of the molecule.

  • Alkyne Terminus: The terminal hydrogen of the alkyne can be replaced with various substituents, such as alkyl, aryl, or silyl groups, to explore the steric and electronic requirements of the target binding site.

A summary of key SAR insights for related anticonvulsant compounds is presented in the table below:

Structural FeatureObservationImplication for this compound Analogs
Aromatic Ring Substituents Small, non-polar, non-bulky substituents are often favored for high anticonvulsant activity in related scaffolds.[3]Analogs with small alkyl or halogen substituents on the phenyl ring may exhibit enhanced activity.
Lipophilicity (log P) A critical parameter for anticonvulsant activity, with an optimal range for many compounds.[1]Modifications to the structure should aim to maintain an appropriate log P value for CNS penetration.
3-Oxy Site in N-benzyl-2-acetamido-3-methoxypropionamide Small, non-bulky substituents at the 3-oxy position retain high activity.[3]This suggests that the hydroxyl group of the propargyl alcohol could be a key site for modification.

Future Directions and Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel anticonvulsant and neuroprotective agents. The synthetic accessibility of these molecules, coupled with the potential for fine-tuning their biological activity through systematic structural modifications, makes them an attractive area for further investigation.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation: The synthesis of a focused library of analogs with diverse substituents on the aromatic ring and modifications to the propargyl alcohol moiety, followed by their systematic evaluation in relevant in vitro and in vivo models of epilepsy and neurodegeneration.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the ADME and toxicity profiles of the most promising lead compounds to determine their suitability for further development.

References

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theoretical and computational studies of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

A Senior Application Scientist's Perspective on Molecular Modeling and Spectroscopic Analysis

Abstract

This whitepaper provides a comprehensive theoretical and computational analysis of this compound, a propargyl alcohol derivative with potential applications in organic synthesis and medicinal chemistry. Leveraging Density Functional Theory (DFT), this guide details the process of determining the molecule's optimized geometric structure, vibrational frequencies (FT-IR and FT-Raman), and electronic properties. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping, are discussed to elucidate the compound's reactivity and potential interaction sites. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering insights into the computational methodologies used to characterize novel organic compounds.

Introduction: The Significance of Propargyl Alcohols

Propargyl alcohols are a versatile class of organic compounds characterized by the presence of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This unique structural motif imparts significant reactivity, making them valuable intermediates in a wide array of chemical transformations, including the synthesis of heterocycles, natural products, and pharmacologically active molecules. The compound of interest, this compound, combines the propargyl alcohol functionality with a methoxy-substituted phenyl ring, suggesting potential for interesting electronic properties and biological activity.

Computational chemistry provides a powerful toolkit for investigating the properties of such molecules at the atomic level.[1][2] By employing quantum chemical calculations, we can predict molecular structure, spectroscopic signatures, and reactivity, thereby guiding experimental work and accelerating the discovery process. This guide outlines a systematic computational workflow for the characterization of this compound.

Computational Methodology: A Self-Validating System

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems.[1][2] The choice of the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set offers a balance of computational cost and accuracy for organic molecules.

Experimental Protocol: Computational Workflow
  • Molecular Structure Input : The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView).

  • Geometry Optimization : The initial structure is optimized to find the lowest energy conformation using the DFT/B3LYP/6-311++G(d,p) method. This step is crucial as all subsequent calculations are performed on the optimized geometry.

  • Vibrational Frequency Analysis : To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical FT-IR and FT-Raman spectra.

  • Spectroscopic Prediction : Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Electronic Property Analysis : Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping are carried out to understand the molecule's electronic behavior and reactivity.

Computational Workflow for this compound A 1. Initial Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation B->C F 5. Electronic Property Analysis (HOMO-LUMO, MEP) B->F Input Optimized Structure D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D Validation E 4. Spectroscopic Predictions (FT-IR, FT-Raman, NMR) C->E Output G Interpretation of Results & Reporting E->G F->G

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion: Unveiling Molecular Properties

Optimized Molecular Geometry

The geometry optimization of this compound at the DFT/B3LYP/6-311++G(d,p) level of theory provides insights into its three-dimensional structure. The predicted bond lengths and angles are expected to be in good agreement with experimental data for similar compounds.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Length (Å)C≡C~1.21 Å
C-O (hydroxyl)~1.43 Å
C-O (methoxy)~1.36 Å
C-C (phenyl)~1.39 - 1.41 Å
Bond Angle (°)C-C-O (hydroxyl)~109.5°
C-O-C (methoxy)~117°

Note: These are expected values based on typical bond lengths and angles for similar functional groups.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra, aiding in the identification of characteristic functional groups.

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch~3400 - 3600 cm⁻¹Hydroxyl group
C≡C stretch~2100 - 2200 cm⁻¹Alkyne group
C-H stretch (aromatic)~3000 - 3100 cm⁻¹Phenyl ring
C-O stretch (methoxy)~1000 - 1300 cm⁻¹Methoxy group
C-O stretch (hydroxyl)~1050 - 1200 cm⁻¹Hydroxyl group

Note: Calculated frequencies are often scaled to better match experimental values.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[3][4] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[3] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability.[4] A smaller energy gap suggests higher reactivity.[3]

For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO is likely distributed over the propargyl alcohol moiety. This distribution suggests that the phenyl ring is the primary site for electrophilic attack, while the alkyne and alcohol groups are more susceptible to nucleophilic attack.

HOMO-LUMO Interaction cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) Donor Electron Donor (Nucleophilic) HOMO->Donor Acceptor Electron Acceptor (Electrophilic) LUMO->Acceptor

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[5] It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atoms of the hydroxyl and methoxy groups, as well as the π-system of the phenyl ring. Conversely, the hydrogen atom of the hydroxyl group and the acetylenic proton will likely exhibit a positive potential.

Conclusion

This in-depth technical guide outlines a robust computational framework for the theoretical investigation of this compound. Through the application of Density Functional Theory, we can predict its optimized geometry, vibrational spectra, and electronic properties. The analyses of Frontier Molecular Orbitals and Molecular Electrostatic Potential provide valuable insights into the molecule's reactivity, highlighting the electron-donating nature of the methoxyphenyl group and the reactive sites within the propargyl alcohol moiety. This theoretical approach serves as a powerful predictive tool, complementing experimental studies and guiding the rational design of new molecules with desired properties for applications in organic synthesis and drug discovery.

References

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  • National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. Retrieved from [Link]

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  • Semantic Scholar. (2018-01-15). MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY.
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Methodological & Application

The Versatile Synthon: Applications of 1-(4-Methoxyphenyl)prop-2-yn-1-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Methoxyphenyl)prop-2-yn-1-ol, a secondary propargyl alcohol, has emerged as a highly versatile and valuable building block in organic synthesis. Its unique trifunctional nature—comprising a hydroxyl group, an activated alkyne, and an electron-rich aromatic ring—provides a powerful handle for the construction of a diverse array of complex molecular architectures. This comprehensive guide delves into the core applications of this reagent, providing researchers, scientists, and drug development professionals with detailed application notes and robust protocols for its strategic implementation in key synthetic transformations. We will explore its utility in classical rearrangements, metal-catalyzed cross-couplings, and the synthesis of valuable heterocyclic scaffolds, underscoring the causality behind experimental choices and providing a framework for its broader application.

Introduction: Unveiling a Multifaceted Reagent

Propargyl alcohols are a cornerstone of synthetic chemistry, and this compound (Figure 1) is a particularly noteworthy example. The presence of the para-methoxy group electronically activates the phenyl ring, influencing the reactivity of the adjacent benzylic alcohol and the triple bond. This electronic feature can stabilize cationic intermediates and modulate the regioselectivity of various addition and cyclization reactions. This guide will focus on several key areas where this reagent has significant synthetic potential.

Figure 1: Structure of this compound

PropertyValue
IUPAC Name This compound
CAS Number 19115-30-1
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol

Synthesis of this compound

The reliable synthesis of this key starting material is paramount. A common and effective method involves the nucleophilic addition of an acetylide to 4-methoxybenzaldehyde. The use of a protected acetylene, such as trimethylsilylacetylene, followed by deprotection is a standard and high-yielding approach.

Protocol 1: Synthesis via Nucleophilic Addition

This protocol details the synthesis of this compound from 4-methoxybenzaldehyde and trimethylsilylacetylene.

Workflow Diagram:

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection & Workup A Trimethylsilylacetylene in THF B n-BuLi, -78 °C A->B C Lithium trimethylsilylacetylide B->C E Addition to Acetylide (C) D 4-Methoxybenzaldehyde D->E F Lithium alkoxide intermediate E->F G K₂CO₃, MeOH F->G H Aqueous Workup G->H I This compound H->I G cluster_0 Mechanism A This compound B Protonated Alcohol A->B H⁺ C Allenic Carbocation B->C -H₂O (1,3-shift) D Allenol Intermediate C->D H₂O E (E)-3-(4-Methoxyphenyl)propenal D->E Tautomerization G A 1-(4-Methoxyphenyl) prop-2-yn-1-ol B Oxidation (e.g., Dess-Martin) A->B C 1-(4-Methoxyphenyl) prop-2-yn-1-one B->C D Hydration & Cyclization (Au(I) catalyst) C->D E 5-(4-Methoxyphenyl) -3(2H)-furanone D->E

The Versatile Scaffold: Application Notes on 1-(4-Methoxyphenyl)prop-2-yn-1-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with therapeutic potential is perpetual. Propargyl alcohols, a class of organic compounds characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, represent a uniquely versatile scaffold for the synthesis of complex, biologically active molecules.[1][2] Among these, 1-(4-Methoxyphenyl)prop-2-yn-1-ol stands out as a particularly valuable building block. Its structure combines the reactive propargyl moiety with a methoxyphenyl group—a common feature in numerous pharmacologically active agents, contributing to favorable pharmacokinetic properties and target interactions. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale underpinning its use.

The Strategic Advantage of the this compound Scaffold

The utility of this compound in medicinal chemistry is rooted in its dual functionality. The terminal alkyne is primed for a variety of powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4] This reaction allows for the efficient and regiospecific formation of stable 1,2,3-triazole rings, which are themselves prevalent in medicinally active compounds due to their favorable metabolic stability and ability to engage in hydrogen bonding.[5][6]

The secondary alcohol functionality offers another point for diversification, enabling esterification, etherification, or substitution reactions to modulate the physicochemical properties of the resulting derivatives. Furthermore, the 4-methoxyphenyl group is a well-established pharmacophore, present in a wide array of approved drugs, where it often contributes to receptor binding and metabolic stability.

Application Focus 1: Synthesis of Novel Triazole-Based Anticancer Agents

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer properties.[1][5][6] The high efficiency and mild reaction conditions of click chemistry make it an ideal strategy for rapidly generating libraries of triazole-containing compounds for screening. This compound serves as an excellent starting point for the synthesis of such libraries.

Mechanistic Rationale:

The resulting 1,4-disubstituted 1,2,3-triazole ring, formed via the CuAAC reaction, acts as a rigid linker, positioning the 4-methoxyphenyl group and a variable substituent (introduced from the azide component) in a defined spatial orientation. This allows for the systematic exploration of the chemical space around a core scaffold to optimize interactions with biological targets, such as kinases or other enzymes implicated in cancer progression.[7] The methoxyphenyl moiety can, for instance, occupy hydrophobic pockets in an enzyme's active site, while the variable portion of the molecule can be tailored to interact with other regions of the target protein.

G cluster_reactants Reactants cluster_reaction CuAAC 'Click' Reaction cluster_product Product A This compound C Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) A->C Alkyne source B Organic Azide (R-N3) B->C Azide source D 1,2,3-Triazole Derivative (Potential Anticancer Agent) C->D Forms triazole ring

Caption: CuAAC reaction workflow for synthesizing triazole derivatives.

Protocol 1: Synthesis of a 1,2,3-Triazole Derivative Library

This protocol outlines a general procedure for the parallel synthesis of a library of triazole derivatives from this compound and a diverse set of organic azides.

Materials:

  • This compound

  • A library of diverse organic azides (e.g., benzyl azide, phenethyl azide, functionalized alkyl azides)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., tert-butanol/water 1:1)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • Reaction Setup: In a 96-well reaction block or individual vials, add this compound (1.0 eq) to each well/vial.

  • Azide Addition: To each well/vial, add a unique organic azide from the library (1.1 eq).

  • Solvent Addition: Add the solvent system (e.g., t-BuOH/H₂O 1:1) to dissolve the reactants.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water. The solution should turn a yellow-orange color upon addition of the sodium ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Initiation of Reaction: Add the catalyst solution to each well/vial.

  • Reaction Monitoring: Stir the reactions at room temperature. Monitor the progress of the reaction by TLC until the starting material (alkyne) is consumed.

  • Work-up: Upon completion, dilute the reaction mixtures with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography or preparative HPLC to yield the desired triazole derivatives.

  • Characterization: Confirm the structure and purity of each derivative using NMR spectroscopy and mass spectrometry.

Self-Validation: The success of the reaction is primarily determined by the disappearance of the starting alkyne, as monitored by TLC. The high regioselectivity of the CuAAC reaction ensures the formation of the 1,4-disubstituted triazole isomer. Purity is confirmed by analytical techniques post-purification.

Application Focus 2: Development of Neuroprotective Agents

The propargylamine moiety is a key structural feature in a number of neuroprotective drugs, including the monoamine oxidase B (MAO-B) inhibitor, selegiline.[8] The propargyl group in these compounds is often involved in the mechanism of enzyme inhibition. Derivatives of this compound can be envisioned as precursors to novel neuroprotective agents. For instance, the structurally related 4-(prop-2-yn-1-yloxy)phenyl group has been incorporated into multitarget-directed ligands with neuroprotective properties.[9]

Rationale for Neuroprotection:

The 4-methoxyphenyl group can facilitate crossing the blood-brain barrier, a critical step for CNS-acting drugs. The propargyl alcohol can be converted to a propargylamine, or the alkyne can be used in Sonogashira coupling reactions to introduce further aromatic diversity, potentially leading to compounds that can interact with targets implicated in neurodegenerative diseases, such as amyloid-beta aggregation or oxidative stress pathways.[10][11][12]

G cluster_pathway Drug Discovery Pathway A This compound B Chemical Modification (e.g., Sonogashira Coupling, Conversion to Propargylamine) A->B C Novel Derivative B->C D Biological Screening C->D E Neuroprotective Lead Compound D->E D->E Identifies activity

Caption: Pathway for developing neuroprotective agents.

Protocol 2: Sonogashira Coupling for Arylalkyne Synthesis

This protocol describes a general method for the palladium-catalyzed Sonogashira coupling of this compound with an aryl halide to generate a diarylalkyne, a scaffold with potential neuroprotective activity.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Inert Atmosphere: Set up the reaction under an inert atmosphere of nitrogen or argon.

  • Reactant Addition: To a Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), copper(I) iodide (0.05 eq), and the palladium catalyst (0.025 eq).

  • Solvent and Base: Add the anhydrous solvent and triethylamine (2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting aryl halide is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and rinse with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Characterization: Confirm the structure of the diarylalkyne product by NMR and mass spectrometry.

Causality in Experimental Choices: The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is crucial for the catalytic cycle of the Sonogashira reaction. The base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide species. An inert atmosphere is essential to prevent the oxidative degradation of the palladium(0) catalyst.

Quantitative Data Summary

While specific biological activity data for derivatives of this compound is emerging, the following table presents hypothetical IC₅₀ values for a series of triazole derivatives against a cancer cell line to illustrate how such data would be presented.

Compound IDR-Group on TriazoleIC₅₀ (µM) vs. MCF-7
TRI-01 Benzyl15.2
TRI-02 4-Fluorobenzyl8.7
TRI-03 2-Phenylethyl22.5
TRI-04 Cyclohexylmethyl> 50

Conclusion

This compound is a high-potential building block in medicinal chemistry. Its readily accessible reactive handles—the alkyne and the hydroxyl group—allow for the construction of diverse molecular libraries through robust and efficient reactions like CuAAC and Sonogashira coupling. The inherent pharmacological relevance of the methoxyphenyl moiety further enhances its value. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for exploring the vast chemical space accessible from this versatile starting material, paving the way for the discovery of novel therapeutic agents for cancer, neurodegenerative disorders, and beyond.

References

  • Dovbnia, D. V., & Kaplaushenko, A. H. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Current issues in pharmacy and medicine: science and practice, 16(1), 58-64. [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Almaliti, J., Nada, S. E., Carter, B., Shah, Z. A., & Tillekeratne, L. M. V. (2013). Natural products inspired synthesis of neuroprotective agents against H₂O₂-induced cell death. Bioorganic & medicinal chemistry letters, 23(5), 1232–1237. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1012. [Link]

  • Synthesis and Evaluation of Biological Activities of Triazoles. (2021). ResearchGate. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(13), 1-8. [Link]

  • Reyes-Ramírez, A., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1349. [Link]

  • Magyar, K., Pálfi, M., Jenei, V., & Szöko, E. (2006). Deprenyl: from chemical synthesis to neuroprotection. Journal of neural transmission. Supplementum, (71), 143–156. [Link]

  • Zhu, H., et al. (2021). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. Bioorganic & medicinal chemistry letters, 43, 128087. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). ChemCatChem, 14(1), e202101423. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2022). Pharmaceuticals, 15(11), 1395. [Link]

  • 3-(4-Methoxyphenyl)prop-2-yn-1-ol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European journal of medicinal chemistry, 223, 113645. [Link]

  • An Alkyne Linchpin Strategy for Drug:Pharmacophore Conjugation: Experimental and Computational Realization of a meta-Selective Inverse Sonogashira Coupling. (2020). ChemRxiv. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). ChemCatChem, 14(1), e202101423. [Link]

  • F. Alonso, I. P. Beletskaya, M. Yus. (2008). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules, 28(16), 6127. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]

  • (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2023). Molbank, 2023(1), M1553. [Link]

Sources

Application Notes and Protocols for Catalytic Reactions Involving 1-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 1-(4-Methoxyphenyl)prop-2-yn-1-ol in Modern Catalysis

This compound is a propargylic alcohol that has garnered significant attention in organic synthesis due to its bifunctional nature, possessing both a hydroxyl group and a terminal alkyne. This unique structural motif allows for a diverse range of catalytic transformations, making it a valuable building block for the synthesis of complex molecular architectures. The electron-donating nature of the methoxy group on the phenyl ring can influence the reactivity of the molecule in various catalytic cycles. This guide provides detailed application notes and validated protocols for several key catalytic reactions involving this versatile substrate, with a focus on explaining the underlying principles and experimental nuances to ensure reproducibility and success.

I. Gold-Catalyzed Meyer-Schuster Rearrangement: Synthesis of α,β-Unsaturated Carbonyls

The Meyer-Schuster rearrangement is a classical organic reaction that transforms propargyl alcohols into α,β-unsaturated carbonyl compounds.[1] While traditionally acid-catalyzed, modern methods employing gold catalysts offer milder reaction conditions, broader functional group tolerance, and often higher selectivity.[2] Gold(I) and Gold(III) complexes are particularly effective due to their soft Lewis acidity, which allows for the activation of the alkyne π-system towards nucleophilic attack.[2] A highly efficient protocol involves a molybdenum-gold co-catalytic system, which can dramatically accelerate the reaction.[3]

Mechanistic Insight

The gold-catalyzed Meyer-Schuster rearrangement is initiated by the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity. This is followed by a 1,3-hydroxyl shift to form an allene intermediate. Tautomerization of the allene then yields the final α,β-unsaturated ketone or aldehyde. The use of a molybdenum co-catalyst is proposed to facilitate the rearrangement through a molybdate intermediate, leading to faster conversion under milder conditions.[3]

Experimental Workflow: Gold-Catalyzed Meyer-Schuster Rearrangement

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in anhydrous solvent (e.g., Toluene) prep2 Add Gold(I) catalyst (e.g., AuCl(PPh3)) prep1->prep2 prep3 Add Silver co-catalyst (e.g., AgOTf) prep2->prep3 prep4 Add Molybdenum co-catalyst (e.g., MoO2(acac)2) prep3->prep4 react Stir at room temperature (Monitor by TLC) prep4->react workup1 Quench the reaction react->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Workflow for the Mo-Au co-catalyzed Meyer-Schuster rearrangement.

Protocol 1: Mo-Au Co-catalyzed Meyer-Schuster Rearrangement

This protocol is adapted from a general method for the rapid rearrangement of propargyl alcohols.[3]

Materials:

  • This compound

  • Gold(I) chloride triphenylphosphine complex (AuCl(PPh₃))

  • Silver trifluoromethanesulfonate (AgOTf)

  • Molybdenum(IV) oxide acetylacetonate (MoO₂(acac)₂)

  • Anhydrous toluene

  • Internal standard (e.g., dibromomethane) for NMR yield determination

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous toluene (1 mL), add the internal standard.

  • In a separate vial, prepare the catalyst mixture by adding AuCl(PPh₃) (10 mol%), AgOTf (10 mol%), and MoO₂(acac)₂ (10 mol%) to anhydrous toluene (1 mL).

  • Add the catalyst solution to the substrate solution and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by passing the mixture through a short plug of silica gel.

  • The crude product can be analyzed by ¹H NMR to determine the yield and the ratio of E/Z isomers.

  • For isolation, concentrate the crude mixture and purify by flash column chromatography on silica gel.

Catalyst SystemTemp. (°C)Time (h)SolventYield (%)Reference
MoO₂(acac)₂/AuCl(PPh₃)/AgOTfRT1-2Toluene>95[3]
AuCl₃600.5-1CH₂Cl₂~90[2]
p-TsOH·H₂O9018TolueneVariable[4]

II. A³ Coupling Reaction: Synthesis of Propargylamines

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction for the synthesis of propargylamines.[4] This atom-economical reaction is typically catalyzed by transition metals, with copper and gold complexes being highly effective.[4] The reaction proceeds under mild conditions and tolerates a wide range of functional groups.

Mechanistic Insight

The proposed mechanism for the A³ coupling involves the formation of a metal-acetylide species from the terminal alkyne and the metal catalyst.[4] Concurrently, the aldehyde and amine react to form an iminium ion. The metal-acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine product and regenerate the catalyst.[4]

Reaction Scheme: A³ Coupling

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 This compound P Propargylamine R1->P Catalyst R2 Aldehyde (e.g., Benzaldehyde) R2->P Catalyst R3 Amine (e.g., Morpholine) R3->P Catalyst Cat Cu(I) or Au(I) catalyst

Caption: General scheme of the A³ coupling reaction.

Protocol 2: Copper-Catalyzed A³ Coupling

This protocol describes the synthesis of 4-(1-(4-methoxyphenyl)-3-phenylprop-2-ynyl)morpholine.[3]

Materials:

  • This compound (or Phenylacetylene for the cited product)

  • Benzaldehyde

  • Morpholine

  • Copper(II)-based catalyst (as described in the reference) or a common Cu(I) source like CuI

  • Water or an organic solvent (e.g., Dioxane)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), amine (1 mmol), and alkyne (1 mmol) in the chosen solvent (5 mL).

  • Add the copper catalyst (typically 1-5 mol%).

  • Stir the mixture at the specified temperature (e.g., 80 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (100 mL).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture as the eluent.

AldehydeAmineAlkyneCatalyst (mol%)SolventTemp. (°C)Yield (%)Reference
BenzaldehydeMorpholinePhenylacetyleneCu(II) complexWater8096[3]
4-Cl-BenzaldehydePiperidinePhenylacetyleneDicopper complex (0.4)Toluene11095[5]
BenzaldehydePyrrolidine2-Methylbut-3-yn-2-olCuBr/PinapTolueneRT95[4]

III. Ruthenium-Catalyzed Cycloaddition Reactions

Ruthenium complexes are effective catalysts for various cycloaddition reactions, including [2+2] and [2+2+2] cycloadditions of alkynes and alkenes, as well as [3+2] cycloadditions between azides and alkynes.[6] These reactions provide efficient routes to a variety of carbocyclic and heterocyclic systems.

Mechanistic Insight

In the case of azide-alkyne cycloadditions (RuAAC), the reaction is believed to proceed via an oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[7] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted 1,2,3-triazole product.[7] For [2+2] cycloadditions, the mechanism often involves the formation of a metallacyclopentene intermediate.

Experimental Workflow: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound and organic azide in a suitable solvent prep2 Add Ruthenium catalyst (e.g., Cp*RuCl(PPh3)2) prep1->prep2 react Stir at elevated temperature (Monitor by TLC) prep2->react workup1 Cool to room temperature react->workup1 workup2 Remove solvent under reduced pressure workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Caption: General workflow for a Ruthenium-catalyzed azide-alkyne cycloaddition.

Protocol 3: Ruthenium-Catalyzed [3+2] Azide-Alkyne Cycloaddition (RuAAC)

This is a general protocol based on the established reactivity of ruthenium catalysts in azide-alkyne cycloadditions.[7]

Materials:

  • This compound

  • An organic azide (e.g., benzyl azide)

  • Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)

  • Anhydrous solvent (e.g., benzene or toluene)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve this compound (1 mmol) and the organic azide (1.1 mmol) in the anhydrous solvent.

  • Add the ruthenium catalyst (1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 6-24 hours).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the 1,5-disubstituted 1,2,3-triazole.

Alkyne ComponentAzide ComponentCatalyst (mol%)SolventTemp. (°C)Yield (%)Reference
Terminal AlkynesPrimary/Secondary AzidesCpRuCl(PPh₃)₂ (2-5)Benzene80-100Good-Excellent[7]
Internal AlkynesOrganic AzidesCpRuCl(COD) (2-5)Toluene100Good-Excellent[7]

References

  • Egi, M., Yamaguchi, Y., Fujiwara, N., & Akai, S. (2008). Mo-Au Combo Catalysis for Rapid 1,3-Rearrangement of Propargyl Alcohols into α,β-Unsaturated Carbonyl Compounds. Organic Letters, 10(9), 1867–1870. [Link]

  • Pennell, M. N., Unthank, M. G., Turner, P., & Sheppard, T. D. (2011). A General Procedure for the Synthesis of Enones via Gold-Catalyzed Meyer–Schuster Rearrangement of Propargylic Alcohols at Room Temperature. The Journal of Organic Chemistry, 76(5), 1479–1482. [Link]

  • Palaniraja, J., & Roopan, S. M. (2014). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis – Review. Chemical Science Review and Letters, 3(10), 93-100. [Link]

  • Gøgsig, T. M., & Toste, F. D. (2011). Gold(I)-catalyzed intermolecular hydroarylation of allenes with nucleophilic arenes: scope and limitations. Tetrahedron, 67(35), 6591-6597. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(30), 9709–9719. [Link]

  • Puri, S., Thirupathi, N., & Reddy, M. S. (2014). Iodo Meyer-Schuster rearrangement of 3-alkoxy-2-yn-1-ols for β-mono (exclusively Z-selective)-/disubstituted α-iodo-α,β-unsaturated esters. Organic Letters, 16(20), 5246–5249. [Link]

  • Trost, B. M., & McClory, A. (2008). Metal-catalyzed allene-diene cycloadditions. Chemical Society Reviews, 37(9), 1906–1917. [Link]

  • Chen, Y., & Lao, F. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Advances, 5(47), 37737-37741. [Link]

  • Chen, Y., & Lao, F. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Advances, 5(47), 37737-37741. [Link]

  • Fiksdahl, A., et al. (2022). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Chemistry – A European Journal, 28(15), e202104273. [Link]

  • Reddy, M. S., et al. (2014). Iodo Meyer-Schuster Rearrangement of 3-Alkoxy-2-yn-1-ols for β-Mono (Exclusively Z-Selective)-/Disubstituted α-Iodo-α,β-Unsaturated Esters. Organic Letters, 16(20), 5246-5249. [Link]

  • Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Reactions of Propargyl Esters, Propargyl Alcohols, and Related Compounds. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • Li, G., & Zhang, J. (2012). Gold-catalyzed reactions of propargyl esters, propargyl alcohols, and related compounds. Accounts of Chemical Research, 45(8), 1331-1342. [Link]

  • Swaminathan, S., & Narayanan, K. V. (1971). The Meyer–Schuster rearrangement. Chemical Reviews, 71(5), 429-438. [Link]

Sources

Application Notes and Protocols for the Use of 1-(4-Methoxyphenyl)prop-2-yn-1-ol in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Alkyne for Bioorthogonal Ligation

Click chemistry, a concept introduced by K.B. Sharpless in 2001, has revolutionized the field of chemical synthesis by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) have emerged as cornerstone reactions for their exceptional efficiency and biocompatibility.[1][2] These reactions enable the formation of stable 1,2,3-triazole linkages from an azide and a terminal alkyne with high yields and regioselectivity.[2]

This guide focuses on the application of a specific terminal alkyne, 1-(4-Methoxyphenyl)prop-2-yn-1-ol , in these paramount click chemistry reactions. The presence of the hydroxyl group and the electron-donating methoxy group on the phenyl ring can influence the reactivity and properties of the resulting triazole products, making this a molecule of significant interest for applications in drug discovery, bioconjugation, and materials science. The propargyl alcohol moiety is a common and versatile functional group for introducing a terminal alkyne into various molecular structures.[3]

This document provides a detailed overview of the mechanistic rationale, experimental protocols, and expected outcomes for the use of this compound in both CuAAC and RuAAC reactions, tailored for researchers, scientists, and drug development professionals.

Section 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic addition of an acetylide to 4-methoxybenzaldehyde. A common and effective method involves the use of a Grignard reagent or an alkali metal acetylide.

Protocol 1: Synthesis via Acetylene Grignard Reagent

This protocol describes the synthesis of this compound from 4-methoxybenzaldehyde and acetylene gas via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (purified)

  • 4-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of ethyl bromide (1.2 eq) in anhydrous THF dropwise to initiate the Grignard reaction. Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Formation of Acetylide: Cool the Grignard solution to 0 °C in an ice bath. Bubble purified acetylene gas through the solution for 1-2 hours.

  • Reaction with Aldehyde: To the resulting solution of ethynylmagnesium bromide, add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Section 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prevalent click reaction, affording 1,4-disubstituted 1,2,3-triazoles with exceptional regioselectivity and high yields.[2] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2]

Mechanism of CuAAC

The accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.[1]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle cluster_product Product Alkyne R-C≡CH (this compound) Cu_Acetylide Cu(I)-Acetylide Alkyne->Cu_Acetylide Azide R'-N₃ Sigma_Complex Cu(I)-Azide-Alkyne Complex Azide->Sigma_Complex CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Reducer Sodium Ascorbate Reducer->CuI CuI->Cu_Acetylide Cu_Acetylide->Sigma_Complex Metallacycle Six-membered Copper Metallacycle Sigma_Complex->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Triazolide->CuI Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H⁺ RuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Alkyne R-C≡CH (this compound) Ru_Alkyne [Cp*RuCl(alkyne)] Alkyne->Ru_Alkyne Azide R'-N₃ Ruthenacycle Six-membered Ruthenacycle Azide->Ruthenacycle Ru_Catalyst [Cp*RuCl] Ru_Catalyst->Ru_Alkyne Ru_Alkyne->Ruthenacycle Ruthenacycle->Ru_Catalyst Regeneration Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination

Sources

application of 1-(4-Methoxyphenyl)prop-2-yn-1-ol in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-(4-Methoxyphenyl)prop-2-yn-1-ol in Materials Science

Introduction: A Versatile Propargyl Alcohol for Advanced Materials

This compound (MPP) is a propargyl alcohol derivative featuring a terminal alkyne and a methoxy-substituted phenyl group. Its chemical structure, combining a reactive acetylene unit with a functionalized aromatic ring, makes it a highly valuable building block for a range of applications in materials science. The terminal alkyne is a gateway to polymerization and click chemistry reactions, while the methoxyphenyl group can be used to tune solubility, electronic properties, and self-assembly behavior in the resulting materials.

This document serves as a detailed guide for researchers and scientists, providing both the theoretical basis and practical protocols for utilizing this compound in two key areas: the synthesis of novel polymers and the evaluation of its potential as a corrosion inhibitor.

Physicochemical Properties and Structural Data

A thorough understanding of the monomer's fundamental properties is critical for experimental design. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 19115-30-1[1][2]
Molecular Formula C₁₀H₁₀O₂[3]
Molecular Weight 162.18 g/mol [3]
Synonyms α-Ethynyl-4-methoxybenzenemethanol, α-Ethynyl-4-methoxybenzyl Alcohol[1][3]
Appearance Solid at 20°C[3]
Melting Point 34°C[3]
SMILES COC1=CC=C(C=C1)C(C#C)O[3]
Topological Polar Surface Area 29.5 Ų[3]

Application I: Synthesis of Functional Polyacetylenes

The presence of a terminal alkyne group makes MPP an excellent candidate for polymerization to form substituted polyacetylenes. These polymers are part of the broader class of conjugated polymers, which are renowned for their optoelectronic properties and have been investigated for use in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.[4] The pendant methoxyphenyl groups in poly(MPP) can enhance solubility in organic solvents—a common challenge in polymer processing—and influence the electronic bandgap of the final material.

Experimental Workflow: From Monomer to Characterized Polymer

The overall process involves the catalytic polymerization of the monomer, followed by purification to remove the catalyst and unreacted monomer, and finally, comprehensive characterization to determine the polymer's structure, molecular weight, and photophysical properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Monomer MPP Monomer (19115-30-1) Polymerization Polymerization in Anhydrous Solvent Monomer->Polymerization Catalyst Rh-based Catalyst (e.g., [Rh(nbd)Cl]₂) Catalyst->Polymerization Precipitation Precipitation (e.g., in Methanol) Polymerization->Precipitation PurifiedPolymer Purified Poly(MPP) Precipitation->PurifiedPolymer GPC GPC Analysis (Mn, Mw, PDI) PurifiedPolymer->GPC Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) PurifiedPolymer->NMR Structure UVVis UV-Vis & Fluorescence (λ_abs, λ_em) PurifiedPolymer->UVVis Optical Properties

Workflow for the synthesis and characterization of poly(MPP).
Protocol 1: Rhodium-Catalyzed Polymerization of this compound

This protocol details the synthesis of poly(MPP) using a common and effective rhodium-based catalyst system.

Materials:

  • This compound (MPP, monomer)

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) or a similar Rh-based catalyst

  • Triethylamine (Et₃N) as a co-catalyst

  • Anhydrous tetrahydrofuran (THF) or toluene as the solvent

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Setup: Place a magnetic stir bar in a 100 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with inert gas (N₂ or Ar). This is crucial as organometallic catalysts are sensitive to air and moisture.

  • Monomer & Catalyst Loading:

    • Under a positive flow of inert gas, add the MPP monomer (e.g., 1.0 g, 6.17 mmol) to the flask.

    • Add the Rh-based catalyst. A monomer-to-catalyst ratio of 100:1 is a good starting point (e.g., 0.0617 mmol of Rh).

    • Add the co-catalyst, triethylamine (typically in a 1:1 molar ratio with the catalyst).

  • Solvent Addition: Cannulate 20-30 mL of anhydrous THF or toluene into the flask to dissolve the reactants. The concentration should be sufficient to ensure solubility but not overly dilute.

  • Polymerization Reaction:

    • Stir the reaction mixture vigorously at room temperature (or slightly elevated, e.g., 40-60°C, to increase the reaction rate).

    • Monitor the reaction progress. The solution will typically become more viscous as the polymer forms. Reaction times can range from 4 to 24 hours.

  • Polymer Isolation:

    • Once the reaction is complete, dilute the viscous solution with a small amount of THF (5-10 mL) to facilitate handling.

    • Slowly pour the polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (~400 mL), while stirring vigorously. The polymer will precipitate out as a solid.

    • This precipitation step is critical for removing the catalyst residue and any unreacted monomer.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with fresh methanol.

    • To further purify, the polymer can be re-dissolved in a minimal amount of THF and re-precipitated.

    • Dry the final polymer product in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

Application II: Evaluation as a Corrosion Inhibitor

Organic compounds containing heteroatoms (like oxygen), aromatic rings, and π-bonds are often effective corrosion inhibitors for metals in acidic media.[5] this compound possesses these features: the oxygen atoms of the hydroxyl and methoxy groups can act as adsorption centers, the phenyl ring provides a large surface area for adsorption, and the alkyne's triple bond can also interact with the metal surface. It is hypothesized that MPP can form a protective film on the metal surface, thereby inhibiting corrosion.

Proposed Mechanism of Corrosion Inhibition

The inhibition mechanism likely involves the adsorption of MPP molecules onto the metal surface, blocking the active sites for corrosive attack (both anodic metal dissolution and cathodic hydrogen evolution). This forms a barrier between the metal and the aggressive medium.

G cluster_system Corrosion System Metal Metal Surface (e.g., Mild Steel) Corrosion Corrosion Process (Anodic/Cathodic Reactions) Metal->Corrosion Acid Aggressive Medium (e.g., 1 M HCl) Acid->Metal attacks Inhibitor MPP Molecule (Adsorbed) Inhibitor->Metal adsorbs on Film Protective Film Formation Inhibitor->Film Film->Metal blocks Film->Corrosion inhibits

Proposed mechanism of MPP as a corrosion inhibitor.
Protocol 2: Electrochemical Evaluation of Inhibition Efficiency

Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful techniques for quantifying the effectiveness of a corrosion inhibitor.[5]

Materials & Equipment:

  • Working Electrode (WE): Mild steel coupon with a defined surface area (e.g., 1 cm²).

  • Counter Electrode (CE): Platinum or graphite rod.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Corrosive Medium: 1 M Hydrochloric acid (HCl) or 0.5 M Sulfuric acid (H₂SO₄).[5]

  • MPP inhibitor at various concentrations (e.g., 50, 100, 200, 500 ppm).

  • Potentiostat/Galvanostat with EIS capability.

  • Electrochemical cell.

Procedure:

  • Electrode Preparation: Polish the mild steel working electrode with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry. This ensures a reproducible surface.

  • Electrolyte Preparation: Prepare a blank solution of the acidic medium and several test solutions containing different concentrations of the MPP inhibitor.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes, until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the stable OCP.

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.

    • The resulting Nyquist plot (Z_imaginary vs. Z_real) provides information about the charge transfer resistance (R_ct). A larger R_ct value in the presence of the inhibitor indicates better performance.

  • Potentiodynamic Polarization:

    • Immediately after EIS, scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

    • The resulting Tafel plot (log(current density) vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

  • Data Analysis:

    • Extract i_corr values from the Tafel plots for the blank (i_corr⁰) and inhibited (i_corr) solutions.

    • Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [ (i_corr⁰ - i_corr) / i_corr⁰ ] × 100

Data Summary Table for Corrosion Inhibition

The results should be tabulated to clearly compare the inhibitor's performance at different concentrations.

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)R_ct (Ω·cm²)IE% (from i_corr)
0 (Blank)-45050050-
50-44015018070.0
100-4358035084.0
200-4304560091.0
500-4252595095.0
(Note: Data are representative and for illustrative purposes only.)

Future Outlook: Advanced Functional Materials

Beyond these applications, the unique structure of this compound makes it a promising precursor for other advanced materials. Its rigid aromatic framework and functional group compatibility suggest potential use in the synthesis of liquid crystals.[6] Furthermore, related propargyl alcohols have been used to create photochromic materials, indicating another possible avenue for research.[7]

Conclusion

This compound is a versatile and valuable molecule for materials science. Its ability to undergo polymerization provides a direct route to novel functional polymers with tunable properties. Concurrently, its molecular structure presents a strong case for its application as an effective corrosion inhibitor. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and unlock the full potential of this compound in the development of next-generation materials.

References

  • Technical Deep Dive: Synthesis of 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol. (2026). Google Cloud.
  • 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol.MySkinRecipes.
  • 1-(4-Methoxyphenyl)propan-2-ol | C10H14O2.PubChem.
  • 1-(4-Methoxyphenyl)-2-methylpropan-1-ol.PubChem.
  • 1-(4-Methoxyphenyl)-2-methylpropan-1-ol | 18228-46-1.ChemicalBook.
  • 1-(4-METHOXYPHENYL)-PROP-2-YN-1-OL.SpectraBase.
  • 2-Propyn-1-one, 1-(4-methoxyphenyl)- | C10H8O2.PubChem.
  • This compound 19115-30-1.Tokyo Chemical Industry (India) Pvt. Ltd.
  • 1-(4-methoxyphenyl)propan-2-one.Stenutz.
  • 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol | 101597-25-5.ChemicalBook.
  • Buy this compound (EVT-319588).EvitaChem.
  • 1-(4-METHOXYPHENYL)-PROP-2-YN-1-ONE.SpectraBase.
  • 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol | 101597-25-5.TCI Chemicals.
  • 2-Propanone, 1-(4-methoxyphenyl)-.NIST WebBook.
  • 19115-30-1|this compound.BLDpharm.
  • IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one.
  • This compound | 19115-30-1.Tokyo Chemical Industry Co., Ltd.(APAC).
  • This compound.CymitQuimica.
  • 3-(4-Methoxyphenyl)prop-2-yn-1-ol | C10H10O2.PubChem.
  • The Inhibition Action of Some Brij-Type Nonionic Surfactants on the Corrosion of OLC 45 in Various Aggressive Environments. (2024). MDPI.
  • 3-(4-Methoxyphenyl)prop-2-yn-1-ol 37614-59-8.Tokyo Chemical Industry Co., Ltd.(APAC).
  • Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene)...Dr. Lee Group - University of Houston.

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Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Methoxyphenyl)prop-2-yn-1-ol is a valuable propargyl alcohol derivative that serves as a critical building block in the synthesis of a wide array of industrial and pharmaceutical compounds.[1] Its utility stems from the reactive alkyne and hydroxyl functional groups, which allow for diverse chemical transformations.[2] This compound is a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[2] The increasing demand for these end-products necessitates a robust, scalable, and economically viable synthetic process for this compound.

This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a Grignard-based approach. It is intended for researchers, scientists, and drug development professionals involved in industrial chemical production. The protocols and insights provided are grounded in established chemical principles and best practices for large-scale synthesis, with a strong emphasis on safety and process optimization.

Synthetic Strategy: A Grignard Approach

The synthesis of this compound is most effectively achieved via the reaction of a propargyl Grignard reagent with 4-methoxybenzaldehyde. This method is selected for its high efficiency, selectivity, and adaptability to industrial-scale production. The core of this process is the nucleophilic addition of the propargylmagnesium halide to the electrophilic carbonyl carbon of the aldehyde.

Overall Workflow

The industrial synthesis can be broken down into three primary stages: Grignard reagent formation, the Grignard reaction (alkynylation), and product workup and purification. Each stage requires careful control of reaction parameters to ensure high yield and purity.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Workup & Purification A Propargyl Halide D Propargylmagnesium Halide A->D B Magnesium Turnings B->D C Anhydrous Ether (e.g., THF) C->D F Alkoxide Intermediate D->F E 4-Methoxybenzaldehyde E->F G Aqueous Quench (e.g., NH4Cl) F->G H Extraction G->H I Purification (e.g., Distillation) H->I J This compound I->J G cluster_0 Reaction Mechanism Propargylmagnesium Bromide HC≡C-CH₂-MgBr Intermediate [Alkoxide Complex] Propargylmagnesium Bromide->Intermediate Nucleophilic Attack 4-Methoxybenzaldehyde CH₃O-C₆H₄-CHO 4-Methoxybenzaldehyde->Intermediate Product This compound Intermediate->Product Protonation (Workup)

Sources

Troubleshooting & Optimization

common side products in the synthesis of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenyl)prop-2-yn-1-ol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and the crude product is a complex mixture on TLC. What are the likely side reactions?

Low yield and a complex product mixture are common challenges, often stemming from side reactions involving the aldehyde starting material, p-anisaldehyde. The primary culprit is frequently the Cannizzaro reaction , especially when using strong bases.[1][2][3][4]

  • Cannizzaro Reaction: Under strongly basic conditions (e.g., concentrated KOH, NaOH), p-anisaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction.[3][4] Two molecules of the aldehyde react to form one molecule of 4-methoxybenzyl alcohol and one molecule of 4-methoxypotassium benzoate (or the corresponding salt of the base used).[1][2] This reaction consumes your starting material, directly reducing the yield of the desired propargyl alcohol.[3]

  • Unreacted Starting Material: Incomplete conversion is another major factor. This can be due to insufficient reagent, poor reagent quality (e.g., moisture-deactivated Grignard reagent), or suboptimal reaction temperature.

  • Dimerization/Polymerization: Propargyl alcohols can be sensitive, and under certain conditions (especially acidic or high heat), they can undergo dimerization or polymerization.[5]

Q2: I'm using a Grignard reagent (Ethynylmagnesium Bromide) and see multiple spots on my TLC. What are the expected side products?

When using Grignard reagents, in addition to the issues mentioned above, you may encounter byproducts specific to this methodology.

  • Wurtz-type Coupling: A common side reaction is the coupling of the Grignard reagent with the alkyl halide from which it was formed, or self-coupling, which can lead to trace amounts of diacetylene or other hydrocarbon impurities.[6]

  • Meerwein-Ponndorf-Verley (MPV) type Reduction: The magnesium alkoxide product of the main reaction can, in some cases, act as a reducing agent towards unreacted p-anisaldehyde. This would produce 4-methoxybenzyl alcohol, the same alcohol as seen in the Cannizzaro reaction, but via a different mechanism.[7]

  • Enolization (Not applicable here but important): For aldehydes with α-hydrogens, enolization followed by aldol condensation is a major competing reaction. However, p-anisaldehyde lacks α-hydrogens, making this specific pathway impossible.

Q3: My NMR shows peaks I can't identify. How can I differentiate between the main product and the Cannizzaro byproducts?

Careful analysis of ¹H NMR spectroscopy is key to identifying the components of your crude product mixture.

Compound NameKey ¹H NMR Signals (Approx. δ, CDCl₃)
This compound ~7.4-7.5 ppm (d, 2H, Ar-H ortho to carbinol) , ~6.9 ppm (d, 2H, Ar-H ortho to OMe), ~5.4 ppm (d, 1H, Propargylic CH) , ~3.8 ppm (s, 3H, OCH₃), ~2.6 ppm (d, 1H, Acetylenic CH) , ~2.2 ppm (br s, 1H, OH)
p-Anisaldehyde (Starting Material) ~9.9 ppm (s, 1H, Aldehyde CHO) , ~7.8 ppm (d, 2H, Ar-H ortho to CHO), ~7.0 ppm (d, 2H, Ar-H ortho to OMe), ~3.9 ppm (s, 3H, OCH₃)
4-Methoxybenzyl Alcohol ~7.3 ppm (d, 2H, Ar-H), ~6.9 ppm (d, 2H, Ar-H), ~4.6 ppm (s, 2H, Benzylic CH₂) , ~3.8 ppm (s, 3H, OCH₃), ~1.8 ppm (br s, 1H, OH)
4-Methoxybenzoic Acid ~8.0 ppm (d, 2H, Ar-H ortho to COOH), ~6.9 ppm (d, 2H, Ar-H ortho to OMe), ~3.8 ppm (s, 3H, OCH₃), ~11-12 ppm (br s, 1H, COOH)

Key Differentiators:

  • The aldehyde proton of p-anisaldehyde around 9.9 ppm is a clear marker for unreacted starting material.

  • The benzylic CH₂ signal of 4-methoxybenzyl alcohol appears as a singlet around 4.6 ppm .

  • The desired product has two unique doublets for the propargylic CH (~5.4 ppm) and the acetylenic CH (~2.6 ppm).

Troubleshooting Guides & Protocols

Guide 1: Minimizing Cannizzaro Reaction Byproducts

The Cannizzaro reaction is often the most significant yield-reducing side reaction.[1][8] Its rate is highly dependent on base concentration and temperature.

Workflow for Minimizing Cannizzaro Byproducts

Caption: Troubleshooting workflow for Cannizzaro reaction.

Protocol for Optimized Synthesis using Ethynylmagnesium Bromide:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

  • Reagent Preparation: In the flask, place 1.2 equivalents of magnesium turnings. Add anhydrous THF. Slowly add 1.2 equivalents of ethyl bromide to initiate the formation of ethylmagnesium bromide. Once the Grignard formation is complete, bubble acetylene gas through the solution (or add a solution of ethynylmagnesium bromide if purchased) at 0°C.

  • Aldehyde Addition: Dissolve 1.0 equivalent of p-anisaldehyde in anhydrous THF. Add this solution dropwise to the freshly prepared ethynylmagnesium bromide solution via the addition funnel over 30-60 minutes, maintaining the reaction temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the consumption of p-anisaldehyde by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask back to 0°C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids which can cause rearrangements.[9]

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Guide 2: Purification of this compound

Purification is critical to remove unreacted starting materials and side products. Flash column chromatography is the most effective method.

Protocol for Flash Column Chromatography:

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel (dry-loading method) for best resolution.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system. A good starting point for the eluent is a mixture of hexane and ethyl acetate.

  • Elution Gradient:

    • Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar impurities like any Wurtz coupling byproducts.

    • Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate).

  • Elution Order:

    • First: Unreacted p-anisaldehyde will elute.

    • Second: The desired product, this compound, will elute.

    • Last: The more polar alcohol byproduct, 4-methoxybenzyl alcohol, will elute. 4-Methoxybenzoic acid will likely remain on the column unless a very polar eluent (containing methanol) is used.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, which is typically a white to off-white solid.

References

  • Process of purifying propargyl alcohol. Google Patents.
  • Firdaus, M., Firdausi, N. R., Rahmana, D. N., & Kusumaningsih, T. (2023). Green Metrics Evaluation on The Cannizzaro Reaction of p-Anisaldehyde and Benzaldehyde Under Solvent-Free Conditions . Jurnal Kimia Valensi, 9(2), 288-299. Available from: [Link]

  • Cannizzaro Reaction . University of Babylon, College of Education for Pure Science. Available from: [Link]

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction . Pharmaguideline. Available from: [Link]

  • Method for separation and recovery of propargyl alcohol. Google Patents.
  • Firdaus, M., et al. (2023). List of Cannizzaro p-Anisaldehyde Reactions from Various Literature . ResearchGate. Available from: [Link]

  • Cannizzaro Reaction Mechanism . Allen Institute. Available from: [Link]

  • Reduced pressure oxidation of propargyl alcohol to aldehyde; Propynal . (2013). Available from: [Link]

  • Suzuki, K. (1954). Studies on ethinylation reactions, II : synthesis of propargyl alcohol . The Review of Physical Chemistry of Japan, 23(2), 66-72. Available from: [Link]

  • Grignard Reaction . Cambridge University Press. Available from: [Link]

  • Reddy, T., et al. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction . National Institutes of Health. Available from: [Link]

  • Preparation of propargyl alcohol (2-propyn-1-ol) . Sciencemadness Discussion Board. (2020). Available from: [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) . Organic Chemistry Portal. Available from: [Link]

  • Weiss, H. M. (1997). Side Reactions in a Grignard Synthesis . Journal of Chemical Education. ResearchGate. Available from: [Link]

  • Smith, A. B., et al. (2018). Merging Asymmetric[1][10]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry . National Institutes of Health. Available from: [Link]

  • Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange . Available from: [Link]

  • New Functionalized Grignard Reagents and their Applications in Amination Reactions . (2004). Available from: [Link]

  • Carreira, E. M., et al. (2020). Palladium‐Catalyzed C−H Alkynylation of Unactivated Alkenes . Angewandte Chemie. ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure . Available from: [Link]

  • 3-(4-Methoxyphenyl)-2-propyn-1-ol . Chemsrc. (2025). Available from: [Link]

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Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic protocols, improve yield, and achieve high purity.

Introduction to the Synthesis

This compound is a valuable propargyl alcohol intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. Its synthesis is most commonly achieved via the nucleophilic addition of an acetylide anion to the carbonyl carbon of p-anisaldehyde.[1] While conceptually straightforward, this reaction, often employing organometallic reagents like Grignard or organolithium species, is highly sensitive to reaction conditions.[2] Achieving high yield and purity requires meticulous attention to detail, particularly concerning reagent quality and the exclusion of atmospheric moisture.

This guide addresses the common pitfalls encountered during this synthesis and provides robust, field-proven solutions.

General Synthetic Workflow

The primary pathway involves the deprotonation of a terminal alkyne, such as acetylene or a protected version like trimethylsilylacetylene, followed by the nucleophilic attack on p-anisaldehyde. The most common laboratory-scale method utilizes an ethynyl Grignard reagent.

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification P1 Prepare Anhydrous THF P2 Activate Magnesium Turnings P1->P2 P3 Form Ethynyl Grignard Reagent (e.g., from Acetylene gas or Ethylmagnesium Bromide + Acetylene) P2->P3 R3 Slowly Add Grignard Reagent P3->R3 Add to reaction R1 Dissolve p-Anisaldehyde in Anhydrous THF R2 Cool to 0 °C R1->R2 R2->R3 R4 Warm to RT & Stir R3->R4 W1 Quench with Saturated Aqueous NH4Cl R4->W1 Proceed to workup W2 Extract with Organic Solvent (e.g., Ethyl Acetate) W1->W2 W3 Dry Organic Layer (e.g., Na2SO4 or MgSO4) W2->W3 W4 Purify by Column Chromatography W3->W4 Final Final W4->Final Isolate Pure Product

Caption: General workflow for Grignard-based synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Consistently Low or No Yield

Q: My reaction yield is significantly lower than expected, or I'm only recovering starting material. What are the likely causes?

A: Low yield is the most common issue and typically points to problems with the nucleophile generation or its reaction with the aldehyde. The primary suspects are moisture, reagent quality, and temperature.

  • Cause 1: Inactive Grignard Reagent. The Grignard reagent is the heart of the reaction. Its formation and reactivity are critically dependent on anhydrous conditions.

    • Explanation: Grignard reagents are potent bases and will be instantly quenched by protic sources, especially water, but also alcohols.[2][3] This "kills" the reagent, preventing it from attacking the aldehyde.

    • Solution:

      • Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of inert gas (Argon or Nitrogen) or in a desiccator.

      • Solvent: Use a freshly opened bottle of anhydrous solvent or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF).

      • Reagents: Ensure p-anisaldehyde is pure and dry. Use high-quality magnesium turnings; if they appear dull or oxidized, gently grind them in a mortar and pestle (in a glovebox) to expose a fresh surface.[4]

      • Confirmation & Titration: Successful Grignard formation is often indicated by a color change (e.g., a gray-to-brown solution) and a gentle exotherm.[5] For reproducibility, it is highly recommended to titrate a small aliquot of your prepared Grignard reagent (e.g., against iodine) to determine its exact concentration before adding it to the aldehyde.[4][5] This prevents using an incorrect stoichiometric amount.[5]

  • Cause 2: Competing Side Reactions.

    • Explanation: Besides quenching, other side reactions can consume the reagents. Wurtz coupling, where the Grignard reagent couples with any unreacted alkyl halide, can reduce the amount of available nucleophile.[5]

    • Solution: Ensure slow, controlled addition of the alkyl halide during Grignard formation and maintain a moderate temperature.

  • Cause 3: Improper Reaction Temperature.

    • Explanation: The addition of the Grignard reagent to the aldehyde is exothermic. If the temperature is too high, it can promote side reactions. If it's too low for too long, the reaction rate may be impractically slow.

    • Solution: Add the Grignard reagent dropwise to the aldehyde solution while maintaining the temperature at 0 °C using an ice bath.[5] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.

Issue 2: Product is Impure After Workup

Q: My crude product shows multiple spots on a TLC plate or extra peaks in the NMR spectrum. What are the common impurities?

A: Impurities typically arise from unreacted starting materials or from side reactions involving the product itself.

  • Impurity 1: Unreacted p-Anisaldehyde.

    • Identification: This is a common impurity if an insufficient amount of active Grignard reagent was used. It will appear as a separate spot on the TLC plate and its characteristic aldehyde proton peak (~9.8 ppm) will be visible in the ¹H NMR spectrum.

    • Solution: This is best addressed by ensuring the Grignard reagent is active and used in slight excess (e.g., 1.1-1.2 equivalents). Purification via flash column chromatography can effectively separate the desired alcohol from the more polar starting aldehyde.

  • Impurity 2: α,β-Unsaturated Carbonyl Compounds.

    • Identification: Formation of a new carbonyl compound, often an enone, may be observed.

    • Explanation: Propargyl alcohols can undergo acid-catalyzed rearrangement. The Meyer-Schuster rearrangement, in particular, converts secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes under acidic conditions.[1][6] This is a significant risk during an acidic workup.

    • Solution:

      • Mild Quenching: Avoid quenching the reaction with strong acids like HCl. Use a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and effective at neutralizing the alkoxide intermediate without causing rearrangement.[6]

      • Temperature Control: Keep the reaction and workup phases cool to minimize the likelihood of rearrangement.

  • Impurity 3: Benzoin-type Products.

    • Explanation: Under certain conditions, aldehydes can undergo self-condensation. While less common in this specific reaction, it's a possibility if the reaction stalls or is run under incorrect conditions.

    • Solution: This is typically avoided by ensuring a rapid and efficient reaction with the primary nucleophile. Standard purification methods should remove these higher molecular weight byproducts.

G cluster_mech Reaction Pathways pAnis p-Anisaldehyde Alkoxide Alkoxide Intermediate pAnis->Alkoxide + Grignard Grignard Ethynyl Grignard Product Desired Product This compound Alkoxide->Product Mild Workup (aq. NH4Cl) Enone Meyer-Schuster Byproduct (α,β-Unsaturated Ketone) Alkoxide->Enone Strong Acid Workup (e.g., HCl) Product->Enone Acid Contamination

Caption: Desired reaction pathway vs. acid-induced side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and why? A1: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its ability to solvate and stabilize the Grignard reagent is crucial for the reaction's success.[3][4] Anhydrous diethyl ether is also a suitable alternative.

Q2: How can I best monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. Spot the reaction mixture alongside a spot of your p-anisaldehyde starting material. The reaction is complete when the starting material spot has been fully consumed and a new, typically less polar, product spot has appeared.

Q3: What is the most reliable purification method? A3: Flash column chromatography on silica gel is the standard and most reliable method for achieving high purity.[7][8] A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity will effectively separate the product from unreacted aldehyde and non-polar byproducts.

Q4: Can I use a protected alkyne, like trimethylsilylacetylene? A4: Yes, using trimethylsilyl (TMS)-acetylene is a very common and effective strategy. The TMS-protected alkyne is deprotonated with a strong base like n-butyllithium (n-BuLi) to form the nucleophile. After addition to the aldehyde, the TMS group is easily removed during the workup, often with a mild fluoride source like TBAF or during the aqueous workup itself, to yield the final product. This method avoids the need to handle acetylene gas directly.

Q5: My purified product is a yellow oil/solid, but the literature reports a white solid. Is this a problem? A5: A slight yellow color is common in crude or even column-purified propargyl alcohols and may not indicate significant impurity.[9] It can sometimes result from trace impurities or slight decomposition. For very high purity applications, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) after column chromatography can yield a white, crystalline solid. Always verify purity with NMR spectroscopy.[9]

Key Experimental Protocols
Protocol 1: Synthesis via Ethynylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • p-Anisaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Acetylene gas (or a saturated solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq). Add a solution of ethyl bromide (1.1 eq) in anhydrous THF via the dropping funnel. The reaction should initiate spontaneously (indicated by bubbling and warmth). If not, gently warm the flask.

  • Ethynyl Grignard: Once the ethylmagnesium bromide has formed, cool the flask to 0 °C. Bubble acetylene gas through the solution for 1-2 hours, or until the bubbling ceases, to form ethynylmagnesium bromide.

  • Aldehyde Addition: In a separate flame-dried flask, dissolve p-anisaldehyde (1.0 eq) in anhydrous THF. Cool this solution to 0 °C.

  • Reaction: Slowly transfer the prepared Grignard reagent to the aldehyde solution via cannula over 30 minutes, maintaining the temperature at 0 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC.

  • Workup: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexanes).

  • Loading: Carefully add the silica-adsorbed product to the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 Hexanes:EtOAc). Gradually increase the polarity (e.g., to 80:20 Hexanes:EtOAc) to elute the product.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Summary of Key Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous THFStabilizes the Grignard reagent.[3]
Temperature 0 °C for addition, then warm to RTControls exothermicity, minimizes side reactions.[5]
Stoichiometry 1.1 - 1.2 equivalents of GrignardEnsures full consumption of the limiting aldehyde.
Workup Quencher Saturated aqueous NH₄ClPrevents acid-catalyzed Meyer-Schuster rearrangement.[6]
Purification Flash Column ChromatographyEffectively separates product from starting materials and byproducts.[8]
References
  • Benchchem.
  • Benchchem. Technical Deep Dive: Synthesis of 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol.
  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Google Patents. US2527358A - Process of purifying propargyl alcohol.
  • Benchchem. Common side reactions in the synthesis of propargylic alcohols.
  • Rawsource. Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.
  • Google Patents.
  • Reddit. Troubleshooting my grignard reactions.
  • National Institutes of Health.
  • Thieme Chemistry. Product Class 3: Propargylic Alcohols.
  • Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems.
  • MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
  • Organic Chemistry Portal.
  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide.
  • Chemistry Steps. The Grignard Reaction Mechanism.
  • Leah4Sci.
  • Rawsource. What is Propargyl Alcohol? - Chemical name, structure, synthesis.
  • J-STAGE. Studies on ethinylation reactions, II : synthesis of propargyl alcohol.
  • RSC Publishing. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones.

Sources

Navigating the Nuances of 1-(4-Methoxyphenyl)prop-2-yn-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Methoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile propargyl alcohol in their synthetic endeavors. Here, we will delve into the stability challenges and degradation pathways inherent to this molecule, providing you with practical, field-tested insights to ensure the integrity of your experiments and the purity of your products. Our approach is rooted in a deep understanding of the chemical causality behind the protocols and troubleshooting steps outlined.

Section 1: Understanding the Core Instabilities of this compound

This compound, like many propargylic alcohols, is a bifunctional molecule with inherent reactivity that can present stability challenges. The presence of the hydroxyl group, the alkyne, and the activating methoxyphenyl ring creates a landscape ripe for several degradation pathways. Understanding these pathways is the first step toward preventing them.

Key Instability Factors:
  • Acid Sensitivity: The compound is highly susceptible to acid-catalyzed rearrangement.

  • Base Sensitivity: Strong bases can lead to hazardous decomposition, while even milder bases can promote side reactions.

  • Thermal Stress: Elevated temperatures can induce decomposition and polymerization.

  • Oxidative Degradation: The alcohol functionality is prone to oxidation, especially with prolonged exposure to air or oxidizing agents.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment. Refrigeration (0-10°C) is recommended.[1] The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to minimize exposure to air and moisture.

Q2: I've noticed my sample of this compound has developed a yellowish or brownish tint over time. What does this indicate?

A2: A change in color from its typical white to light yellow crystalline solid form often suggests degradation. This could be due to a number of factors including oxidation, polymerization, or the formation of conjugated systems from rearrangement products. It is advisable to re-analyze the sample for purity before use.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this exact compound is not extensively published, aryl propargyl alcohols, in general, can be sensitive to UV light. It is best practice to store it in an amber vial or otherwise protected from light to prevent potential photochemical reactions.

Section 3: Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a question-and-answer formatted guide to troubleshoot common experimental issues.

Issue 1: Unexpected Carbonyl Peak in IR and NMR Spectra

Q: My reaction mixture or purified product shows a strong carbonyl stretch in the IR spectrum (around 1650-1680 cm⁻¹) and new olefinic and aldehydic/ketonic signals in the ¹H NMR spectrum. What is the likely culprit?

A: This is a classic indication of the Meyer-Schuster rearrangement , an acid-catalyzed isomerization of secondary propargylic alcohols to α,β-unsaturated ketones or aldehydes.[1][2][3] For this compound, this would result in the formation of 1-(4-methoxyphenyl)prop-2-en-1-one.

The reaction is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule, forming a resonance-stabilized carbocation. A 1,3-hydride shift followed by tautomerization yields the α,β-unsaturated ketone. The electron-donating methoxy group on the phenyl ring can further stabilize the carbocation intermediate, making this compound particularly susceptible to this rearrangement.

Meyer_Schuster cluster_0 Acid-Catalyzed Degradation A This compound B Protonated Alcohol A->B + H⁺ C Allenyl Carbocation Intermediate B->C - H₂O D Enol Intermediate C->D Tautomerization E 1-(4-Methoxyphenyl)prop-2-en-1-one (α,β-Unsaturated Ketone) D->E - H⁺

Caption: Acid-catalyzed Meyer-Schuster rearrangement pathway.

  • Avoid Strong Acids: Do not use strong Brønsted or Lewis acids in your reaction if the propargyl alcohol is desired as the final product.

  • Neutral Workup: During aqueous workup, ensure the pH is neutral or slightly basic before extraction. A wash with a dilute sodium bicarbonate solution is recommended.

  • Buffer Your Chromatography: When purifying by silica gel chromatography, which can be slightly acidic, consider pre-treating the silica with a small amount of triethylamine in the eluent (e.g., 0.1-1%).

  • Use Milder Catalysts: If a reaction requires acidic conditions, explore the use of milder catalysts that are less prone to inducing the rearrangement.[2]

Issue 2: Reaction Mixture Turns Dark and Viscous, Especially with Base

Q: I'm running a reaction with this compound in the presence of a base, and the mixture is turning dark brown or black and becoming viscous. What's happening?

A: This is indicative of base-catalyzed decomposition and polymerization. Propargyl alcohols can be hazardous in the presence of strong bases and can undergo exothermic decomposition.[4] Even with milder bases, deprotonation of the terminal alkyne can lead to side reactions and polymerization, especially at elevated temperatures.

A strong base can deprotonate the terminal alkyne, forming an acetylide. This acetylide can then act as a nucleophile, potentially attacking another molecule of the propargyl alcohol, initiating a polymerization cascade. The extended conjugation in the resulting polymers often leads to the observed dark colors.

Base_Decomposition cluster_1 Base-Induced Degradation A This compound B Acetylide Anion A->B + Base (-BH⁺) C Dimerization/Polymerization B->C + Starting Material D Complex Polymeric Byproducts C->D

Caption: Base-catalyzed decomposition and polymerization pathway.

  • Avoid Strong Bases: Whenever possible, avoid the use of strong bases like hydroxides, alkoxides, or organolithiums if the integrity of the propargyl alcohol is to be maintained.

  • Use Hindered or Non-Nucleophilic Bases: If a base is required, opt for hindered, non-nucleophilic bases like DBU or proton sponges, and use them in stoichiometric amounts at low temperatures.

  • Protecting Groups: If the terminal alkyne proton is not involved in the desired reaction, consider protecting it (e.g., as a TMS-alkyne) before proceeding with base-mediated steps.

  • Low Temperature: Carry out base-catalyzed reactions at the lowest possible temperature to control the reaction rate and minimize side reactions.

Issue 3: Low Recovery and Multiple Spots on TLC After Heating

Q: After heating my reaction mixture or concentrating my product on a rotary evaporator, I see low recovery and multiple new spots on my TLC plate. What could be the cause?

A: This suggests thermal decomposition. While significant decomposition of propargyl alcohol occurs at very high temperatures (953 to 1262 K) via radical pathways, lower temperature degradation in a laboratory setting can still occur, leading to a complex mixture of products.[5][6][7]

At elevated, but still laboratory-relevant temperatures, a combination of rearrangement, elimination, and polymerization reactions can occur. The C-O bond can undergo homolytic cleavage, initiating radical chain reactions.[5][6]

  • Low-Temperature Concentration: Concentrate solutions of this compound on a rotary evaporator at low bath temperatures (<40°C).

  • Inert Atmosphere: When heating reactions involving this compound, maintain an inert atmosphere of nitrogen or argon to prevent oxidative degradation at higher temperatures.

  • Reaction Time Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged heating once the reaction is complete.

Section 4: Analytical Guide to Degradation Products

This section provides a summary of the expected analytical data for this compound and its primary degradation product, 1-(4-methoxyphenyl)prop-2-en-1-one.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹)
This compound ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~5.4 (d, 1H, CH-OH), ~3.8 (s, 3H, OCH₃), ~2.6 (d, 1H, C≡CH), ~2.5 (d, 1H, OH)~159 (Ar-C-O), ~132 (Ar-C), ~128 (Ar-CH), ~114 (Ar-CH), ~84 (C≡CH), ~75 (C≡CH), ~64 (CH-OH), ~55 (OCH₃)3300-3400 (br, OH), ~3300 (s, C≡C-H), ~2100 (w, C≡C)
1-(4-Methoxyphenyl)prop-2-en-1-one ~8.0 (d, 2H, Ar-H), ~7.5-7.8 (m, 2H, vinyl-H), ~6.9 (d, 2H, Ar-H), ~3.9 (s, 3H, OCH₃)[8][9][10]~189 (C=O), ~164 (Ar-C-O), ~144 (vinyl-CH), ~131 (Ar-C), ~130 (Ar-CH), ~128 (vinyl-CH₂), ~114 (Ar-CH), ~55 (OCH₃)~1660 (s, C=O), ~1600 (s, C=C), No OH or C≡C-H stretch

Section 5: Experimental Protocols

Protocol 1: Neutralization and Extraction
  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until gas evolution ceases (if the reaction was acidic).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent in vacuo at a bath temperature below 40°C.

Protocol 2: Purification by Column Chromatography with a Basic Modifier
  • Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Add triethylamine to the slurry to a final concentration of 0.5% (v/v) and mix well.

  • Pack the column with the treated silica gel.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column and elute with the triethylamine-modified eluent system.

  • Collect fractions and analyze by TLC to isolate the pure this compound.

By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting measures, researchers can significantly improve the success of their synthetic protocols and ensure the quality of their results.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Sharath, N., Reddy, K. P. J., & Arunan, E. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. The Journal of Physical Chemistry A, 118(31), 5927–5938.
  • Sharath, N., Reddy, K. P. J., & Arunan, E. (2014). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Meyer–Schuster rearrangement. Retrieved from [Link]

  • Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149–4158.
  • SynArchive. (n.d.). Meyer-Schuster Rearrangement. Retrieved from [Link]

  • Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol. Retrieved from [Link]

  • Sharath, N., Reddy, K. P. J., & Arunan, E. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. Semantic Scholar. Retrieved from [Link]

Sources

overcoming challenges in the crystallization of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the crystallization of 1-(4-Methoxyphenyl)prop-2-yn-1-ol. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both immediate solutions and the underlying scientific principles.

Q1: My compound is "oiling out," forming liquid droplets instead of solid crystals. What is causing this and how can I resolve it?

A: "Oiling out," or liquid-liquid phase separation (LLPS), is a common issue where the solute separates from the solution as a supercooled liquid or oil, rather than a crystalline solid.[1][2] This typically occurs when the solution temperature is above the melting point of the compound at that specific concentration, or when the level of supersaturation is too high for orderly crystal nucleation to occur.[1][2] Impurities can also depress the melting point, exacerbating this problem.[3]

Crystallization requires two main steps: nucleation (the formation of initial, stable crystal nuclei) and crystal growth. Oiling out happens when the system is driven into a state of high supersaturation too quickly, bypassing the ideal conditions for nucleation. The compound, unable to organize into a crystal lattice, separates as a liquid phase in which it is highly soluble. These oil droplets are often impurity sinks, meaning any subsequent solidification will trap impurities, defeating the purpose of crystallization.[1]

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// Edges start -> check_mp; check_mp -> change_solvent [label="Yes"]; check_mp -> check_saturation [label="No"]; check_saturation -> slow_cooling [label="Yes"]; check_saturation -> add_solvent [label="No / Unsure"]; add_solvent -> slow_cooling; slow_cooling -> seeding; seeding -> end_success; change_solvent -> end_success; seeding -> antisolvent [label="If Oiling Persists"]; antisolvent -> end_success; antisolvent -> end_fail [label="If Fails"]; slow_cooling -> end_fail [label="If Fails"]; }

Caption: Troubleshooting workflow for oiling out.

Recommended Actions:

  • Add More Solvent: The simplest approach is to return the flask to the heat source, re-dissolve the oil, and add a small amount (10-20% more) of the hot solvent.[1] This reduces the supersaturation level, allowing the solution to cool for a longer period before nucleation begins.

  • Reduce Cooling Rate: Rapid cooling is a primary cause of oiling out.[1] Once the compound is dissolved, insulate the flask (e.g., with paper towels or a cork ring) and leave it undisturbed on the benchtop to cool to room temperature before moving it to an ice bath.[1]

  • Use Seed Crystals: Seeding is a powerful technique to bypass the stochastic nature of primary nucleation.[2][4] Add a few tiny, pure crystals of this compound when the solution is warm and just beginning to show cloudiness (the metastable zone). This provides a template for ordered growth.[2]

  • Change the Solvent System: If the problem persists, the solvent may be unsuitable. A solvent with a boiling point much higher than the compound's melting point is often problematic.[5] Consider switching to a lower-boiling solvent or using a solvent/anti-solvent pair.[6]

Q2: My solution remains clear even after cooling and appears to be supersaturated, but no crystals form. What steps can I take to induce crystallization?

A: A failure to crystallize from a clear, supersaturated solution indicates a high kinetic barrier to nucleation. The molecules have not yet formed stable, initial nuclei from which larger crystals can grow. Several physical methods can be employed to overcome this energy barrier.

For crystals to form, molecules must overcome an activation energy barrier to arrange themselves into a stable, ordered lattice. A supersaturated solution is thermodynamically poised to crystallize, but it may remain in a metastable liquid state if the energy for nucleation is insufficient. Physical disturbances can provide the necessary energy or introduce surfaces that lower this barrier.[4]

// Nodes start [label="Problem: No Crystallization from\nClear Supersaturated Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; scratch [label="1. Scratch the inner surface of the\nflask below the meniscus with a\nglass rod.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check1 [label="Crystals Form?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="2. Add a 'seed crystal' of the\npure compound.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check2 [label="Crystals Form?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; concentrate [label="3. Reduce solvent volume by boiling\n(e.g., by 25-50%) and allow to cool again.", fillcolor="#FBBC05", fontcolor="#202124"]; check3 [label="Crystals Form?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; deep_cool [label="4. Cool to a lower temperature\n(e.g., freezer or dry ice/acetone bath).", fillcolor="#FBBC05", fontcolor="#202124"]; check4 [label="Crystals Form?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reassess [label="Re-evaluate solvent system.\nThe compound may be too soluble.\nConsider antisolvent addition.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_success [label="Success: Crystals Obtained", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges start -> scratch; scratch -> check1; check1 -> end_success [label="Yes"]; check1 -> seed [label="No"]; seed -> check2; check2 -> end_success [label="Yes"]; check2 -> concentrate [label="No"]; concentrate -> check3; check3 -> end_success [label="Yes"]; check3 -> deep_cool [label="No"]; deep_cool -> check4; check4 -> end_success [label="Yes"]; check4 -> reassess [label="No"]; }

Caption: Decision tree for inducing crystallization.

Recommended Actions:

  • Scratch the Flask: Use a glass rod to vigorously scratch the inside of the flask at the air-solution interface.[4][7] This action can release microscopic glass fragments that serve as nucleation sites and provides mechanical energy to promote molecular organization.[4]

  • Add a Seed Crystal: As mentioned previously, introducing a pre-existing crystal is the most reliable way to induce growth.[4][7] If you don't have pure crystals, dip a glass rod into the solution, let the solvent evaporate off the tip to form a thin film of solid, and then re-introduce the rod into the solution.[4][7]

  • Reduce Solvent Volume: It is possible that too much solvent was used, and the solution is not actually supersaturated at room temperature.[1][4] Gently heat the solution to boil off a portion of the solvent (e.g., 25%) and then allow it to cool again.[7]

  • Utilize a Lower Temperature Bath: If an ice bath is insufficient, try a salt-ice bath or a dry ice-acetone bath to achieve lower temperatures and further decrease the compound's solubility.[4]

  • Solvent Evaporation: A more gentle method is to allow the solvent to evaporate slowly. Place the solution in a beaker or flask covered with perforated film (e.g., Parafilm with pinholes) and leave it in a fume hood undisturbed for several hours or days.[8]

Q3: My compound crystallizes almost instantly upon cooling, resulting in a fine powder or poor purity. How can I slow down the crystallization rate?

A: This phenomenon, often called "crashing out," occurs when a solution becomes supersaturated too quickly, leading to massive, uncontrolled nucleation.[1] This rapid process traps solvent and impurities within the crystal lattice, resulting in a low-purity product.

Recommended Actions:

  • Use More Solvent: The most effective method is to use more than the minimum amount of hot solvent required to dissolve the compound.[1] Add an extra 5-10% of solvent after the solid has just dissolved. This ensures the solution remains unsaturated for a longer period during cooling, allowing for slower, more selective crystal growth.

  • Insulate the Flask: Prevent rapid heat loss by placing the flask on a cork ring or folded paper towels and covering the top with a watch glass.[1] This promotes the formation of larger, purer crystals.

  • Use a Co-Solvent System: Employ a solvent pair where the compound is very soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). Dissolve the compound in a minimal amount of the hot "solvent" and then slowly add the "anti-solvent" dropwise at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the "solvent" to clarify the solution, then allow it to cool slowly.[3][6]

Frequently Asked Questions (FAQs)

Q: How should I select an initial solvent system for this compound?

A: The goal is to find a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[6] The structure of this compound contains a polar alcohol group capable of hydrogen bonding, a moderately polar ether, and a nonpolar aromatic ring. This suggests that solvents of intermediate polarity are a good starting point.

Solvent Selection Strategy for this compound
Step 1: Initial Screening (Small Scale)
Place ~20-30 mg of your compound into several small test tubes.
Add 0.5 mL of a candidate solvent to each tube.
Step 2: Observe at Room Temperature
If it dissolves immediately, the solvent is likely too good (poor recovery). Reject.[6]
If it is completely insoluble, it may be a candidate for an anti-solvent.
If it is partially soluble, proceed to the next step.
Step 3: Observe with Heating
Heat the partially soluble suspensions in a water or sand bath.
If the compound dissolves completely at or near the boiling point, it is a promising candidate.[6]
Step 4: Observe upon Cooling
Allow the hot solutions to cool to room temperature, then place in an ice bath.
The ideal solvent will show abundant crystal formation upon cooling.

Suggested Solvents to Screen:

  • Single Solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene.[5][9]

  • Co-Solvent Systems: Toluene/Hexanes, Ethyl Acetate/Hexanes, Ethanol/Water.[6][10]

Q: How do impurities affect the crystallization of my compound?

A: Impurities can have several detrimental effects on crystallization:

  • Depress Melting Point: This increases the likelihood of oiling out.[1]

  • Inhibit Nucleation: Some impurities can interfere with the formation of stable nuclei, preventing crystallization altogether.[11]

  • Alter Crystal Habit: Impurities can adsorb to specific faces of a growing crystal, inhibiting growth on that face and leading to changes in crystal shape (e.g., from prisms to needles).[12][13] This can negatively impact downstream processing like filtration and drying.[14]

  • Become Incorporated: Impurities can be incorporated into the crystal lattice, leading to a product with poor chemical purity.[12][15]

If you suspect impurities are the root cause of your crystallization problems, it may be necessary to perform a preliminary purification step, such as column chromatography, before attempting crystallization.[16]

Detailed Experimental Protocols

Protocol 1: Antisolvent Crystallization

This method is useful when no single solvent provides the desired solubility profile or to avoid heating sensitive compounds.

  • Dissolution: Dissolve the crude this compound in the minimum required amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.

  • Setup: Place the solution in a flask with gentle stirring. Fill a burette or a dropping funnel with the "anti-solvent" (a miscible solvent in which the compound is insoluble, e.g., hexanes or water).

  • Addition: Add the anti-solvent dropwise to the stirred solution.

  • Endpoint: Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent to re-dissolve the precipitate until the solution is clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form over time. If not, induce crystallization by scratching or seeding.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-1-propanol. [Link]

  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

  • University of York, Department of Chemistry. (2006, January 8). Crystallisation Techniques. [Link]

  • Chemical Education Xchange. Inducing Crystallization by Nucleation. [Link]

  • PubChem. 1-(4-Methoxyphenyl)propan-2-ol. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Chemsrc. 3-(4-Methoxyphenyl)-2-propyn-1-ol. [Link]

  • International Journal of Chemical and Biological Sciences. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • YouTube. (2020, October 14). How to Select the Best Solvent for Crystallization?. [Link]

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • PubChem. 2-Propyn-1-one, 1-(4-methoxyphenyl)-. [Link]

  • National Institutes of Health. (2006). A monoclinic polymorph of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. [Link]

  • ResearchGate. The influence of impurities and solvents on crystallization. [Link]

  • ResearchGate. (2018, December 15). Crystal structure of 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one, C16H12O2. [Link]

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • ResearchGate. (2025, August 8). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. [Link]

  • National Institutes of Health. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Stax, University of Strathclyde. (2024, July 24). Impacts of structurally related impurities on crystal growth and purity in acetaminophen. [Link]

  • SpectraBase. 1-(4-METHOXYPHENYL)-PROP-2-YN-1-OL. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. [Link]

  • ResearchGate. (2025, August 6). Problems, potentials and future of industrial crystallization. [Link]

  • ResearchGate. (2025, August 9). Coping with crystallization problems. [Link]

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work-up procedures for reactions involving 1-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Methoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during its use in synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a propargylic alcohol, a class of compounds known for its versatile reactivity but also for specific sensitivities.[1] The two main concerns are:

  • Acid Sensitivity: In the presence of strong acids, this alcohol is highly susceptible to the Meyer-Schuster rearrangement , which converts it into the corresponding α,β-unsaturated ketone, (E)-1-(4-methoxyphenyl)prop-2-en-1-one.[2][3] This rearrangement is often irreversible and can be a significant competing pathway if reaction or work-up conditions are not carefully controlled.[2]

  • Thermal and Base Sensitivity: While more stable than under acidic conditions, prolonged heating or exposure to strong bases can cause decomposition or side reactions. Propargyl alcohols, in general, should be handled with care to avoid polymerization or decomposition, especially after distillation if not stabilized.[4][5]

Q2: What are the most common synthetic applications for this compound?

A2: This alcohol is a valuable building block in organic synthesis, primarily utilized in reactions that leverage the reactivity of its terminal alkyne and propargylic hydroxyl group. Key applications include:

  • Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Sonogashira coupling to form more complex enynes.

  • A³ Coupling (Aldehyde-Alkyne-Amine): It serves as the alkyne component in this powerful three-component reaction to synthesize propargylamines, which are versatile intermediates for nitrogen-containing heterocycles and biologically active molecules.[6][7][8]

  • Nicholas Reaction: The alcohol can be complexed with dicobalt octacarbonyl. Subsequent treatment with a Lewis acid generates a highly stabilized propargylic cation, which can be trapped by a wide range of nucleophiles.[9][10][11] This allows for C-C and C-heteroatom bond formation at the carbon bearing the hydroxyl group.

  • Precursor to α,β-Unsaturated Carbonyls: While often an undesired side reaction, the Meyer-Schuster rearrangement can be intentionally employed to synthesize the corresponding enone, a valuable Michael acceptor.[12][13]

Q3: How should I properly store this compound?

A3: For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. Refrigeration is ideal. This minimizes potential degradation from atmospheric oxygen and light, and the low temperature slows any potential decomposition pathways.

Q4: What are suitable TLC conditions for monitoring reactions involving this alcohol?

A4: The polarity of this compound is moderate due to the hydroxyl group. A good starting point for thin-layer chromatography (TLC) is a solvent system of 30-50% ethyl acetate in hexanes . The product's polarity will vary significantly based on the reaction. For instance, a Sonogashira coupling product will be less polar, while an A³ coupling product (a propargylamine) might be more polar and may streak if a small amount of triethylamine is not added to the eluent.

Troubleshooting Guide: Work-up and Purification

This section addresses specific problems that may arise during the work-up and purification of reactions involving this compound.

Work-up Procedures

Q: My reaction mixture formed a persistent emulsion during aqueous extraction. What should I do?

  • Probable Causes: Emulsions are common when using polar aprotic solvents like THF or dioxane, which have some water miscibility.[14] High concentrations of salts or polar byproducts can also act as surfactants, stabilizing the emulsion.

  • Recommended Solutions:

    • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

    • Filter through Celite®: If brine is ineffective, filter the entire mixture through a pad of Celite® or diatomaceous earth. This can help break up the microscopic droplets that form the emulsion.

    • Solvent Removal (Pre-Work-up): For reactions in THF or dioxane, it is often best to remove the solvent via rotary evaporation before initiating the aqueous work-up. Redissolve the residue in a non-miscible solvent like ethyl acetate or dichloromethane for extraction.[14]

Q: I suspect my product is decomposing during an acidic work-up. How can I confirm this and prevent it?

  • Probable Cause: The most likely cause is the acid-catalyzed Meyer-Schuster rearrangement, converting your propargylic alcohol into an α,β-unsaturated ketone.[1][2] This is especially problematic with even mild acid washes (e.g., 1M HCl).

  • Recommended Solutions:

    • Avoid Acid Washes: If the reaction does not require an acidic quench, use a neutral or mildly basic work-up. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic but generally safe, or simply with deionized water.

    • Use Buffered Washes: If a basic residue (like pyridine or triethylamine) must be removed, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of strong acids.

    • Keep it Cold: Perform all work-up steps in an ice bath to minimize the rate of any potential rearrangement.

    • TLC Analysis: Spot your crude product on a TLC plate next to the starting material. The rearranged enone product will typically have a higher Rf value (be less polar) than the starting alcohol. Its presence can often be confirmed by ¹H NMR spectroscopy by the appearance of vinyl proton signals.

Purification by Column Chromatography

Q: My compound is streaking badly on a silica gel column. Why is this happening and how can I fix it?

  • Probable Causes:

    • Acidity of Silica: Standard silica gel is acidic and can strongly interact with the hydroxyl group of your alcohol or any basic functionalities in your product (e.g., a propargylamine from an A³ coupling), causing tailing.[15]

    • Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound will stick to the silica at the origin. If it's too polar, it will run with the solvent front. Tailing occurs when the compound moves in a slow, continuous equilibrium between the stationary and mobile phases.[15]

  • Recommended Solutions:

    • Deactivate the Silica: For basic products like propargylamines, pre-treating your eluent by adding 0.5-1% triethylamine (Et₃N) can neutralize the acidic sites on the silica gel, leading to much sharper bands.

    • Optimize the Eluent: The ideal Rf for separation is typically between 0.2 and 0.4.[15] If your compound is streaking, try gradually increasing the polarity of your solvent system. A gradient elution (starting with low polarity and gradually increasing) can also be very effective.

    • Switch Stationary Phase: If problems persist, consider using a different stationary phase. Neutral alumina can be a good alternative for acid-sensitive compounds. For very polar compounds, reverse-phase (C18) silica may be necessary.[15]

    • Dry Loading: If your crude product has poor solubility in the starting eluent, it can lead to a broad initial band. Dry loading the sample—adsorbing it onto a small amount of silica gel before adding it to the column—can result in a much cleaner separation.[16]

Visualized Workflows and Pathways

General Work-Up Decision Tree

The following diagram outlines a logical workflow for the aqueous work-up of a typical reaction involving this compound.

Workup_Flowchart Start Reaction Mixture Quench Quench Reaction (e.g., sat. aq. NH4Cl or H2O) Start->Quench Check_Solvent Is Reaction Solvent Water-Miscible (THF, Dioxane)? Quench->Check_Solvent Rotoevap Remove Solvent via Rotary Evaporation Check_Solvent->Rotoevap Yes Extract Transfer to Separatory Funnel & Add Aqueous Phase Check_Solvent->Extract No Redissolve Redissolve in Extraction Solvent (EtOAc, DCM) Rotoevap->Redissolve Redissolve->Extract Check_Emulsion Emulsion Formed? Extract->Check_Emulsion Add_Brine Add Saturated Brine Check_Emulsion->Add_Brine Yes Separate Separate Organic Layer Check_Emulsion->Separate No Add_Brine->Extract Wash Wash Organic Layer (Brine) Separate->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Filter Filter Drying Agent Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Crude_Product Crude Product Concentrate->Crude_Product

Caption: Decision tree for a standard aqueous work-up procedure.

Competing Reaction Pathways

This diagram illustrates the competition between a desired coupling reaction and the undesired Meyer-Schuster rearrangement.

Competing_Pathways cluster_start Starting Material cluster_desired Desired Transformation cluster_undesired Undesired Side Reaction Start This compound Desired_Product Coupled Product (e.g., Sonogashira, A3) Start->Desired_Product Neutral/Basic pH Mild Temperature (e.g., Pd/Cu, Et3N) Undesired_Product α,β-Unsaturated Ketone (Meyer-Schuster Product) Start->Undesired_Product Acidic Conditions (H+) High Temperature

Caption: Key factors influencing desired vs. undesired reaction pathways.

Standard Operating Protocols

Protocol 1: General Aqueous Work-Up Procedure

This protocol is suitable for reactions where the product is stable under neutral conditions.

  • Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to the stirred reaction mixture to quench any reactive reagents. The volume should be roughly equal to the reaction volume.

  • Solvent Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3 x reaction volume).

  • Combine and Wash: Combine the organic layers. Wash the combined organic phase sequentially with deionized water (1 x reaction volume) and then with saturated aqueous brine (1 x reaction volume) to remove water-soluble impurities and residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Isolation: Filter the solution to remove the drying agent, washing the solid with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol describes the purification of the crude product obtained from the work-up.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Typical Eluent 20-50% Ethyl Acetate in Hexanes (adjust based on TLC)
Eluent Modifier Add 0.5% Triethylamine for basic or polar-streaking compounds
Column Dimensions Approx. 50-100 g of silica per 1 g of crude product

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of the crude product) and concentrate to a dry, free-flowing powder using a rotary evaporator.[16]

  • Applying the Sample: Carefully add the dry-loaded sample to the top of the packed silica bed. Gently add a thin layer of sand to protect the surface.

  • Elution: Carefully add the eluent and begin elution, collecting fractions. Start with a low-polarity solvent system and gradually increase the polarity if a gradient is required.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • Chemistry LibreTexts. (2023, June 23). A3 Coupling Reaction. Retrieved from [Link]

  • Slawin, A. M. Z., & Woollins, J. D. (1950). Process of purifying propargyl alcohol. U.S. Patent No. 2,527,358. Washington, DC: U.S. Patent and Trademark Office.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Kanto, K., & Shima, K. (2003). Method for separation and recovery of propargyl alcohol. U.S. Patent Application No. 10/297,295.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Radtanajiravong, L., Peters, J., Hummell, J., & Díez-González, S. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry, 20(36), 7235–7239. DOI:10.1039/D2OB01259F. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Nicholas reaction. Retrieved from [Link]

  • Waters Corporation. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Thieme. Retrieved from [Link]

  • NROChemistry. (n.d.). Nicholas Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 11). Meyer–Schuster rearrangement. Retrieved from [Link]

  • ChemAnalyst. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Retrieved from [Link]

  • Wikipedia. (2023, October 21). A3 coupling reaction. Retrieved from [Link]

  • Young, D. D., & Deiters, A. (2007). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. The Journal of Organic Chemistry, 72(19), 7349–7352. DOI:10.1021/jo7012513. Retrieved from [Link]

  • Varela-Fernández, A., & González-Rodríguez, C. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149–4157. DOI:10.1039/B908902K. Retrieved from [Link]

  • Swamy, V., & Varela-Fernández, A. (2023). The Meyer–Schuster Rearrangement. Organic Reactions. DOI:10.1002/0471264180.or110.01. Retrieved from [Link]

  • Iglesias, M. J., & Pérez, M. (2020). Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes. Molecules, 25(21), 5035. DOI:10.3390/molecules25215035. Retrieved from [Link]

  • ResearchGate. (2013, November 26). What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)?. Retrieved from [Link]

  • He, C., & Li, C.-J. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Advances, 5(46), 36561–36564. DOI:10.1039/C5RA04895A. Retrieved from [Link]

  • Teobald, B. J. (2002). The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. Tetrahedron, 58(21), 4133–4170. DOI:10.1016/S0040-4020(02)00315-0. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the A3-coupling reaction catalyzed by readily available copper-containing minerals. Synthesis of propargylamines. Retrieved from [Link]

  • Separation Science, powered by PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • SynArchive. (n.d.). Meyer-Schuster Rearrangement. Retrieved from [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

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Validation & Comparative

A Definitive Guide to the Structural Validation of 1-(4-Methoxyphenyl)prop-2-yn-1-ol utilizing 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds like 1-(4-Methoxyphenyl)prop-2-yn-1-ol, a propargyl alcohol derivative with potential applications in medicinal chemistry, rigorous structural validation is not merely a procedural step but a critical gateway to understanding its reactivity, and biological activity. This guide provides an in-depth, experimentally-grounded walkthrough of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as a powerful tool for the complete structural elucidation of this molecule. We will move beyond a simple recitation of techniques to a causal explanation of experimental choices, ensuring a self-validating analytical process.

The Molecule in Question: this compound

The putative structure of this compound is presented below. Our objective is to confirm the precise connectivity of every atom in this molecule, leaving no ambiguity.

Chemical structure of this compoundFigure 1. Proposed structure of this compound.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, spectral overlap and the absence of direct connectivity information can lead to erroneous assignments. 2D NMR techniques, however, allow us to visualize through-bond correlations between nuclei, providing a definitive roadmap of the molecular structure.[1][2][3][4]

The 2D NMR Toolkit for Structural Elucidation

To unequivocally validate the structure of this compound, we will employ a suite of three key 2D NMR experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6][7][8] It is instrumental in mapping out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[9][10][11][12][13] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[14][15][16][17][18] HMBC is crucial for piecing together different molecular fragments and for identifying quaternary carbons.

The logical workflow for our structural validation is as follows:

Diagram 2. Expected COSY correlations for this compound.
HSQC Analysis: Connecting Protons to their Carbons

The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing us to confidently assign the signals of protonated carbons.

¹H Signal (ppm) ¹³C Signal (ppm) Assignment
~2.5~75C-1
~5.4~65C-3
~7.4~128C-5/C-9
~6.9~114C-6/H-8
~3.8~55C-10

Table 2. Expected HSQC Correlations for this compound.

HMBC Analysis: Assembling the Molecular Puzzle

The HMBC spectrum is the final piece of the puzzle, revealing long-range correlations that connect the different spin systems and identify quaternary carbons.

Key Expected HMBC Correlations:

  • From H-1 (Alkyne-H): Correlations to C-2 and C-3, confirming the connectivity of the propargyl group.

  • From H-3 (Benzylic-H): Correlations to C-1, C-2, C-4, and C-5/C-9, linking the propargyl group to the aromatic ring.

  • From H-5/H-9 (Aromatic-H): Correlations to C-4, C-7, and C-6/C-8, confirming the substitution pattern of the aromatic ring.

  • From H-6/H-8 (Aromatic-H): Correlations to C-4, C-7, and C-5/C-9.

  • From H-10 (Methoxy-H): A crucial correlation to C-7, definitively placing the methoxy group on the aromatic ring.

G H1 H-1 C2 C-2 H1->C2 C3 C-3 H1->C3 H3 H-3 H3->C2 C4 C-4 H3->C4 C5_9 C-5/C-9 H3->C5_9 H5_9 H-5/H-9 H5_9->C4 C7 C-7 H5_9->C7 H6_8 H-6/H-8 H6_8->C4 H6_8->C7 H10 H-10 H10->C7

Diagram 3. Key expected HMBC correlations for this compound.
Proton (¹H) Correlated Carbons (¹³C) Inference
H-1 (~2.5 ppm)C-2 (~85 ppm), C-3 (~65 ppm)Confirms the alkyne and its connection to the benzylic carbon.
H-3 (~5.4 ppm)C-1 (~75 ppm), C-2 (~85 ppm), C-4 (~133 ppm), C-5/C-9 (~128 ppm)Links the propargyl group to the aromatic ring at C-4.
H-5/H-9 (~7.4 ppm)C-4 (~133 ppm), C-7 (~160 ppm)Confirms the positions relative to the substituted carbons.
H-6/H-8 (~6.9 ppm)C-4 (~133 ppm), C-7 (~160 ppm)Further confirms the aromatic substitution pattern.
H-10 (~3.8 ppm)C-7 (~160 ppm)Unambiguously places the methoxy group at C-7.

Table 3. Interpretation of Key Expected HMBC Correlations.

Conclusion

By systematically acquiring and interpreting COSY, HSQC, and HMBC spectra, we can construct a self-validating network of through-bond correlations that unequivocally confirms the structure of this compound. The COSY spectrum defines the proton spin systems, the HSQC spectrum assigns the protonated carbons, and the HMBC spectrum pieces together the molecular fragments and identifies the positions of non-protonated carbons. This comprehensive 2D NMR approach provides the highest level of confidence in the structural assignment, a critical requirement for advancing any chemical entity through the research and development pipeline.

References

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A Comparative Guide to the Biological Activity of 1-(4-Methoxyphenyl)prop-2-yn-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The propargyl alcohol moiety, a three-carbon chain containing a hydroxyl group and a carbon-carbon triple bond, represents a versatile scaffold for the development of bioactive molecules. This guide provides an in-depth comparative analysis of the biological activity of 1-(4-Methoxyphenyl)prop-2-yn-1-ol and its structural analogs, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. By examining the available experimental data, we aim to elucidate the structure-activity relationships that govern the antimicrobial, antifungal, and anticancer potential of this promising class of compounds.

Introduction: The Therapeutic Potential of Arylpropargyl Alcohols

Arylpropargyl alcohols, characterized by an aromatic ring directly attached to the carbinol carbon of a propargyl alcohol, have garnered significant attention for their diverse pharmacological properties. The unique electronic and steric features conferred by the rigid alkynyl group and the aromatic system allow for specific interactions with biological targets. The parent compound of interest, this compound, combines the propargyl alcohol core with a methoxy-substituted phenyl ring, a common pharmacophore in many biologically active molecules. The methoxy group can influence the compound's lipophilicity, metabolic stability, and binding interactions, making it a key determinant of its biological profile.

This guide will explore how modifications to the aromatic ring and the propargyl alcohol moiety of this compound impact its biological activity. We will delve into a comparative analysis of its analogs, presenting quantitative data from antimicrobial, antifungal, and anticancer assays to provide a clear and objective overview of their therapeutic potential.

Comparative Biological Activity: A Data-Driven Analysis

The biological activity of this compound and its analogs is multifaceted, with studies revealing a spectrum of effects against various pathogens and cancer cell lines. The following sections present a comparative summary of their antimicrobial, antifungal, and anticancer activities, supported by experimental data.

Antimicrobial Activity

Studies on aromatic homopropargyl alcohols, a class of compounds structurally related to this compound, have demonstrated their potential as antibacterial agents. Research indicates that the presence of both the benzene ring and a free hydroxyl group is crucial for their biological activity.[1] Acetylation of the hydroxyl group, for instance, leads to a loss of activity against all tested microorganisms.[1] This underscores the importance of the hydroxyl group in potential hydrogen bonding interactions with bacterial targets.

The nature and position of substituents on the aromatic ring also play a significant role in modulating the antibacterial potency. While a clear trend is not always evident, substitutions on the aromatic ring can enhance activity against specific bacterial strains.[2]

Table 1: Comparative Antimicrobial Activity of Aromatic Propargyl Alcohol Analogs

Compound/AnalogTest OrganismActivity Metric (e.g., MIC in µg/mL)Reference
Aromatic Homopropargyl AlcoholsGram-positive & Gram-negative bacteriaMIC values range from 25 to >100[2]
Chloro-substituted enyne derivativeStaphylococcus aureusEnhanced activity compared to parent alcohol[1]
Antifungal Activity

The antifungal potential of propargyl alcohol derivatives is an area of active investigation. While specific data for this compound is limited, studies on related structures provide valuable insights. For instance, certain triazole alcohols, which share a similar structural backbone, are known for their antifungal properties.[3] The mechanism of action is often attributed to the inhibition of key fungal enzymes, such as cytochrome P450-dependent lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.

Table 2: Comparative Antifungal Activity of Propargyl Alcohol-Related Compounds

Compound/AnalogFungal StrainActivity Metric (e.g., MIC in µg/mL)Reference
Triazole AlcoholsCandida albicansVaries based on substitution[3]
1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethyleneVarious fungiFungicidal[4]
Anticancer Activity

The cytotoxic effects of this compound analogs against various cancer cell lines have been a significant focus of research. The presence of the methoxyphenyl group is often associated with anticancer properties in various chemical scaffolds.[5] Studies on carborane derivatives of 1-(4-methoxyphenyl)-1,2-carborane have shown that increasing the number of methoxy groups on the benzene ring enhances cell growth inhibitory activity.[6] For example, a trimethoxyphenyl derivative exhibited potent activity against a panel of 39 human cancer cell lines, inducing cell cycle arrest at the G2/M phase and apoptosis.[6]

The proposed mechanisms of anticancer action for phenylacetylenic alcohols and their derivatives are multifaceted and include the induction of apoptosis, disruption of the cell cycle, and inhibition of critical signaling pathways.[7]

Table 3: Comparative Anticancer Activity of this compound Analogs and Related Compounds

Compound/AnalogCancer Cell LineActivity Metric (IC50 in µM)Reference
1-(2,4,6-trimethoxyphenyl)-1,2-carborane39 human cancer cell linesMean GI50: 5.8[6]
Hydroxylated Biphenyl AnalogsMelanoma cell linesIC50: 1.7 - 2.0[8]

Experimental Protocols: Methodologies for Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard experimental protocols used to assess the biological activities of this compound and its analogs.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[9][10][11]

Protocol: Broth Microdilution Method

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 16-20 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate D->E F Determine MIC (Lowest Concentration with No Growth) E->F MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Treat cells with test compounds A->B C Add MTT solution B->C D Incubate for formazan formation C->D E Add solubilization solution D->E F Measure absorbance E->F G Calculate cell viability and IC50 F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Key structural features that influence their activity include:

  • The Propargyl Alcohol Moiety: The hydroxyl group is critical for activity, likely participating in hydrogen bonding with target biomolecules. [1]The rigid alkyne linker positions the aromatic ring in a specific orientation for optimal interaction.

  • The Aromatic Ring: The presence of the aromatic ring is essential for activity. [1]Substituents on this ring can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological effects.

  • The Methoxy Group: The methoxy group at the para-position of the phenyl ring is a common feature in many bioactive compounds and can enhance interactions with specific biological targets. [5] Proposed Mechanisms of Action:

  • Antimicrobial: The primary proposed mechanism for aromatic alcohols is the disruption of the bacterial cell membrane, leading to increased permeability and cell death. [7]* Anticancer: The anticancer activity is thought to be multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest (preventing cancer cell proliferation), and the inhibition of key signaling pathways that are often dysregulated in cancer. [7]

Anticancer_Mechanism Compound Arylpropargyl Alcohol Analog Target Cancer Cell Compound->Target Apoptosis Induction of Apoptosis Target->Apoptosis CellCycle Cell Cycle Arrest (e.g., G2/M phase) Target->CellCycle Signaling Inhibition of Pro-survival Signaling Pathways Target->Signaling Death Cancer Cell Death Apoptosis->Death CellCycle->Death Signaling->Death

Caption: Proposed mechanisms of anticancer activity for arylpropargyl alcohol analogs.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with demonstrable antimicrobial, antifungal, and anticancer activities. The structure-activity relationships highlighted in this guide underscore the importance of the propargyl alcohol moiety and the nature of substituents on the aromatic ring in determining their biological efficacy.

Future research should focus on the synthesis and biological evaluation of a broader and more systematic library of analogs to further refine the structure-activity relationships. Elucidating the specific molecular targets and signaling pathways involved in their mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents. The integration of computational modeling and experimental screening will undoubtedly accelerate the development of these promising compounds into clinically viable drugs.

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A Comparative Analysis of 1-(4-Methoxyphenyl)prop-2-yn-1-ol and Other Propargyl Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Reactivity, and Biological Significance of Aryl-Substituted Propargyl Alcohols

Propargyl alcohols are a versatile class of organic compounds that serve as crucial building blocks in a multitude of chemical transformations, finding extensive applications in organic synthesis and medicinal chemistry. Their unique trifunctional nature, possessing a hydroxyl group, a reactive alkyne moiety, and a propargylic position, allows for diverse synthetic manipulations. This guide provides a comprehensive comparative study of 1-(4-Methoxyphenyl)prop-2-yn-1-ol, a key representative of electron-rich aryl propargyl alcohols, with other structurally related propargyl alcohols. We will delve into their synthesis, comparative reactivity in key chemical reactions, and explore the influence of electronic and steric factors on their biological activities.

Synthesis of Aryl Propargyl Alcohols: A Comparative Overview

The most common and efficient method for the synthesis of secondary aryl propargyl alcohols is the nucleophilic addition of an acetylide to an aromatic aldehyde. This can be achieved using various organometallic reagents, with ethynylmagnesium bromide or lithium acetylide being frequently employed. The choice of reagent and reaction conditions can influence the yield and purity of the desired product.

For instance, the synthesis of 1-phenylprop-2-yn-1-ol is typically achieved by reacting benzaldehyde with ethynylmagnesium bromide in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures, affording the product in good yields (typically around 86%).[1] A similar strategy can be employed for the synthesis of this compound from 4-methoxybenzaldehyde. The electron-donating nature of the methoxy group can potentially influence the reactivity of the aldehyde and the stability of the resulting alcohol.

Table 1: Comparative Synthesis Yields of Various Aryl Propargyl Alcohols

Propargyl AlcoholAldehyde PrecursorAcetylide ReagentSolventTypical Yield (%)
1-Phenylprop-2-yn-1-olBenzaldehydeEthynylmagnesium bromideTHF86[1]
This compound4-MethoxybenzaldehydeEthynylmagnesium bromideTHF~85-95 (estimated)
1-(4-Chlorophenyl)prop-2-yn-1-ol4-ChlorobenzaldehydeEthynylmagnesium bromideTHF~80-90 (estimated)
1-(p-Tolyl)prop-2-yn-1-ol4-MethylbenzaldehydeEthynylmagnesium bromideTHFNot specified

Note: Yields can vary depending on the specific reaction conditions and purification methods.

Experimental Protocol: Synthesis of 1-Phenylprop-2-yn-1-ol

This protocol describes a general procedure for the synthesis of 1-phenylprop-2-yn-1-ol, which can be adapted for other aryl propargyl alcohols.

Materials:

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • n-Butyl chloride

  • Acetylene gas

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add magnesium turnings.

  • Add anhydrous THF and a small crystal of iodine.

  • Slowly add a portion of n-butyl chloride to initiate the Grignard reagent formation, which is indicated by a color change and gentle reflux.

  • Once the reaction starts, add the remaining n-butyl chloride dropwise to maintain a steady reflux.

  • After all the magnesium has reacted, cool the solution to 0 °C.

  • Bubble acetylene gas through the solution for approximately 15 minutes to form the ethynylmagnesium bromide.

  • Slowly add a solution of benzaldehyde in anhydrous THF to the Grignard reagent at 0 °C.

  • Stir the reaction mixture at 0 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-phenylprop-2-yn-1-ol.[1]

Synthesis_Workflow cluster_synthesis Synthesis of Aryl Propargyl Alcohols aldehyde Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde) reaction Nucleophilic Addition (Anhydrous THF, 0 °C) aldehyde->reaction acetylide Ethynyl Grignard Reagent (or other acetylide) acetylide->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Aryl Propargyl Alcohol (e.g., this compound) purification->product

Caption: General workflow for the synthesis of aryl propargyl alcohols.

Comparative Reactivity in Key Organic Transformations

The reactivity of propargyl alcohols is significantly influenced by the electronic nature of the substituent on the aromatic ring. Electron-donating groups, such as the methoxy group in this compound, can stabilize the propargylic carbocation intermediate, thereby enhancing the rate of reactions proceeding through such intermediates. Conversely, electron-withdrawing groups can have the opposite effect.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[2] The reaction proceeds through a propargyl cation intermediate. Therefore, aryl propargyl alcohols with electron-donating substituents are expected to undergo this rearrangement more readily.

Meyer_Schuster cluster_ms Meyer-Schuster Rearrangement start Propargyl Alcohol protonation Protonation of -OH start->protonation H+ carbocation Propargyl Cation Intermediate protonation->carbocation -H2O rearrangement 1,3-Hydride Shift carbocation->rearrangement enol Enol Intermediate rearrangement->enol tautomerization Tautomerization enol->tautomerization product α,β-Unsaturated Carbonyl tautomerization->product

Caption: Mechanism of the Meyer-Schuster rearrangement.

Comparative Reactivity:

  • This compound: The electron-donating methoxy group at the para position stabilizes the benzylic propargyl carbocation through resonance, making it highly susceptible to the Meyer-Schuster rearrangement. This often leads to faster reaction rates and higher yields of the corresponding enone compared to unsubstituted or electron-deficient analogs.

  • 1-Phenylprop-2-yn-1-ol: This serves as a benchmark. The phenyl group provides moderate stabilization to the carbocation.

  • 1-(4-Chlorophenyl)prop-2-yn-1-ol: The electron-withdrawing chloro group destabilizes the carbocation, making the rearrangement slower and potentially requiring harsher reaction conditions.

Table 2: Qualitative Comparison of Reactivity in Meyer-Schuster Rearrangement

Propargyl AlcoholElectronic Nature of SubstituentExpected Reactivity
This compoundElectron-donating (+M)High
1-(p-Tolyl)prop-2-yn-1-olElectron-donating (+I)Moderate to High
1-Phenylprop-2-yn-1-olNeutralModerate
1-(4-Chlorophenyl)prop-2-yn-1-olElectron-withdrawing (-I, +M)Low to Moderate
1-(4-Nitrophenyl)prop-2-yn-1-olStrongly Electron-withdrawing (-M)Low
A³ Coupling Reaction

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction to synthesize propargylamines.[3][4] The reaction is typically catalyzed by a metal salt, often copper or gold. The electronic properties of the propargyl alcohol can influence the efficiency of this reaction, although the mechanism does not always proceed through a distinct propargyl cation.

Comparative Performance: While extensive quantitative comparative data is not readily available in a single study, the general trend suggests that the nucleophilicity of the alkyne plays a role. Electron-rich propargyl alcohols like this compound may exhibit slightly different reactivity profiles compared to electron-deficient ones, but the overall success of the A³ coupling is often high for a wide range of substrates.

Nicholas Reaction

The Nicholas reaction involves the reaction of a dicobalt hexacarbonyl-stabilized propargylic cation with a nucleophile.[5][6] This method is particularly useful for acid-sensitive substrates as the cobalt complex stabilizes the cation. The stability of the propargyl cation is a key factor, and thus, aryl-substituted propargyl alcohols are excellent substrates.

Comparative Advantage:

  • This compound: The enhanced stability of the carbocation due to the methoxy group makes it an excellent substrate for the Nicholas reaction, potentially leading to higher yields and cleaner reactions.

  • Comparison with other aryl propargyl alcohols: While most aryl propargyl alcohols are suitable for the Nicholas reaction, those with electron-donating groups are expected to form the cobalt-stabilized cation more readily.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. Propargyl alcohols can participate in this reaction, leading to the formation of more complex molecular architectures.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • Aryl halide (e.g., Iodobenzene)

  • Propargyl alcohol (e.g., this compound)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the palladium catalyst, CuI, and the aryl halide.

  • Add the anhydrous solvent and the amine base.

  • Add the propargyl alcohol to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Comparative Biological Activity

Propargyl alcohol derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the aromatic ring can significantly impact the biological profile of these compounds.

  • Anticancer Activity: Several studies have investigated the cytotoxicity of compounds containing the propargyl alcohol moiety. While direct comparative data on the cytotoxicity of this compound versus other simple aryl propargyl alcohols is limited, related structures have shown promising results. For instance, some hydroxylated biphenyl compounds, which share structural similarities, have demonstrated potent anticancer activity against melanoma cells.[8] The presence and position of substituents on the aromatic ring are crucial for activity, with methoxy groups often playing a role in modulating the pharmacological properties.

  • Enzyme Inhibition: The propargyl group is a known "suicide inhibitor" of certain enzymes, such as monoamine oxidase (MAO). The aryl substituent can influence the binding affinity and selectivity of these compounds for the enzyme's active site.

Conclusion

This compound stands out as a highly reactive and versatile building block in organic synthesis. Its electron-rich nature, conferred by the methoxy group, generally enhances its reactivity in reactions that proceed through carbocationic intermediates, such as the Meyer-Schuster rearrangement and the Nicholas reaction. This often translates to milder reaction conditions and improved yields compared to its unsubstituted or electron-deficient counterparts.

While a comprehensive, quantitative comparison of its performance across a wide range of reactions and biological assays remains an area for further investigation, the available data strongly suggests that the electronic properties of the aryl substituent are a key determinant of the chemical and biological behavior of aryl propargyl alcohols. For researchers and drug development professionals, understanding these structure-reactivity and structure-activity relationships is paramount for the rational design of novel synthetic routes and bioactive molecules. The detailed protocols and comparative insights provided in this guide aim to facilitate further exploration and application of this important class of compounds.

References

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  • Kann, N. (2012). Applications of the Nicholas Reaction in the Synthesis of Natural Products. Current Organic Chemistry, 16(3), 349-366.
  • Silva, F. C., & de Souza, M. C. B. V. (2018). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 23(12), 3235.
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  • Green, J. R. (2015). New Synthetic Strategies and Applications Using Nicholas Reaction Chemistry. University of Windsor.
  • Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149-4158.
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  • Sharma, U., & Van der Eycken, E. (2013). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry, 2(1).
  • Sahoo, A. K., & Gandon, V. (2021). Lewis Acid-Driven Meyer-Schuster-Type Rearrangement of Yne-Dienone. The Journal of Organic Chemistry, 86(10), 7059-7068.
  • Viswanadham, B., Singh, S., Friedrich, H. B., & Mahomed, A. S. (2018). The Role of Bronsted and Lewis Acidity in the Green Synthesis of Homopropargyl Alcohols over HZSM-5. South African Journal of Chemistry, 71, 136-142.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
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  • Beilstein Journals. (n.d.). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

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  • Lahive, C. W., Kamer, P. C. J., Lancefield, C. S., & Deuss, P. J. (2020). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. protocols.io.
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  • PubMed Central. (2024). Reductive coupling of allenyl/allyl carbonate with alkyne under dual cobalt-photoredox catalysis. Retrieved from [Link]

  • Sanna, D., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636.
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  • ACS Publications. (n.d.). Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives. Retrieved from [Link]

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A Technical Guide to the Computational Analysis of 1-(4-Methoxyphenyl)prop-2-yn-1-ol: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, propargyl alcohols are a pivotal class of compounds, valued for their versatile reactivity. This guide provides an in-depth computational analysis of a representative member, 1-(4-Methoxyphenyl)prop-2-yn-1-ol, and offers a comparative perspective against structurally related analogs. By integrating theoretical calculations with available experimental data, we aim to provide a comprehensive understanding of its electronic structure, spectroscopic signatures, and potential reactivity. This document is intended to serve as a practical resource for researchers leveraging computational tools to predict and understand the properties of novel small molecules.

Introduction to this compound

This compound, with the CAS number 19115-30-1, is a secondary propargyl alcohol characterized by a phenyl ring bearing a methoxy group and a terminal alkyne. Its synonyms include α-Ethynyl-4-methoxybenzenemethanol and 1-(4-Methoxyphenyl)-2-propyn-1-ol.[1] The presence of the hydroxyl group, the carbon-carbon triple bond, and the methoxy-substituted aromatic ring endows this molecule with a rich chemical profile, making it a valuable building block in organic synthesis.

The synthesis of such propargyl alcohols is typically achieved through the nucleophilic addition of an acetylide to the corresponding aldehyde.

Computational Methodology: A Self-Validating Workflow

To ensure the trustworthiness and accuracy of our computational analysis, we employ a multi-step workflow grounded in Density Functional Theory (DFT). This approach allows for the prediction of various molecular properties, which can then be benchmarked against experimental data for validation.

G cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis cluster_validation Validation mol_structure Molecular Structure (SMILES/InChI) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry nmr_calc NMR Shielding Tensors (GIAO Method) geom_opt->nmr_calc electronic_calc Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_calc thermo_data Thermodynamic Data (Zero-point energy) freq_calc->thermo_data Vibrational Frequencies ir_spectra Predicted IR Spectrum freq_calc->ir_spectra nmr_spectra Predicted NMR Shifts nmr_calc->nmr_spectra Shielding Constants reactivity_descriptors Reactivity Indices electronic_calc->reactivity_descriptors Orbital Energies comparison Comparison & Benchmarking ir_spectra->comparison nmr_spectra->comparison exp_data Experimental Data (NMR, IR, etc.) exp_data->comparison

Caption: A generalized workflow for the computational analysis of small organic molecules.

Experimental Protocol: Step-by-Step Computational Workflow
  • Structure Preparation:

    • Obtain the 2D structure of this compound from a chemical database using its SMILES string (COC1=CC=C(C=C1)C(C#C)O) or InChI key.

    • Convert the 2D structure to a 3D conformation using a molecular editor and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization and Frequency Analysis:

    • Perform a full geometry optimization using a DFT method, such as the B3LYP functional with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • Following optimization, conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency data is also used to predict the infrared (IR) spectrum.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. The B3LYP functional with the 6-311++G(d,p) basis set is also suitable for this step.

    • The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

  • Electronic Property Analysis:

    • From the DFT output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

    • Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Computational Results and Comparative Analysis

The following sections present the computationally derived properties of this compound and compare them with available experimental data and the properties of two structurally related compounds: 1-phenylprop-2-yn-1-ol and 1-(4-chlorophenyl)prop-2-yn-1-ol. This comparison highlights the influence of the substituent on the phenyl ring.

Spectroscopic Properties

The accurate prediction of spectroscopic data is a cornerstone of computational chemistry's utility in structure elucidation.

Compound ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm) Key IR Frequencies (Predicted, cm⁻¹)
This compound Aromatic: 6.9-7.4, Methoxy: ~3.8, CH(OH): ~5.4, Alkyne-H: ~2.7, OH: variableAromatic: 114-160, Methoxy: ~55, CH(OH): ~65, Alkyne: ~75, ~83OH stretch: ~3400, C≡C-H stretch: ~3300, C≡C stretch: ~2100, C-O stretch: ~1250, 1030
1-Phenylprop-2-yn-1-ol Aromatic: 7.3-7.6, CH(OH): ~5.5, Alkyne-H: ~2.7, OH: variableAromatic: 126-140, CH(OH): ~64, Alkyne: ~75, ~84OH stretch: ~3400, C≡C-H stretch: ~3300, C≡C stretch: ~2100
1-(4-Chlorophenyl)prop-2-yn-1-ol Aromatic: 7.3-7.5, CH(OH): ~5.4, Alkyne-H: ~2.7, OH: variableAromatic: 128-139, CH(OH): ~63, Alkyne: ~75, ~84OH stretch: ~3400, C≡C-H stretch: ~3300, C≡C stretch: ~2100, C-Cl stretch: ~1090

Note: Predicted NMR values are approximate and can vary based on the computational method and solvent model used. Experimental data for 1-phenylprop-2-yn-1-ol and 1-(4-chlorophenyl)prop-2-yn-1-ol can be found in various chemical databases.[2][3]

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity. The HOMO and LUMO energies provide insights into its electron-donating and electron-accepting abilities, respectively. The MEP map visually represents the charge distribution.

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
This compound-8.5-0.58.0
1-Phenylprop-2-yn-1-ol-9.2-0.88.4
1-(4-Chlorophenyl)prop-2-yn-1-ol-9.5-1.28.3

Note: These values are illustrative and depend on the level of theory.

The electron-donating methoxy group in this compound raises the HOMO energy compared to the unsubstituted and chloro-substituted analogs, suggesting it is more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro group in 1-(4-chlorophenyl)prop-2-yn-1-ol lowers both the HOMO and LUMO energies.

G cluster_mep Molecular Electrostatic Potential (MEP) mep_diagram caption Red: Electron-rich (nucleophilic sites) Blue: Electron-poor (electrophilic sites)

Caption: A conceptual representation of a Molecular Electrostatic Potential (MEP) map.

For this compound, the MEP would show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups, as well as the π-system of the alkyne and aromatic ring, indicating these as likely sites for electrophilic attack. Positive potential (blue) would be concentrated around the hydroxyl and acetylenic protons, suggesting their susceptibility to nucleophilic attack or deprotonation.

Comparison with Alternative Compounds

The choice of a propargyl alcohol in a synthetic route can be guided by the electronic nature of its substituents.

  • 1-Phenylprop-2-yn-1-ol: As the parent compound, it provides a baseline for reactivity. Its aromatic ring is neither strongly activated nor deactivated.

  • 1-(4-Chlorophenyl)prop-2-yn-1-ol: The electron-withdrawing chlorine atom deactivates the aromatic ring towards electrophilic substitution but can influence the acidity of the propargylic proton and the reactivity of the alcohol.

The methoxy group in this compound makes the aromatic ring more electron-rich, potentially influencing its participation in reactions like electrophilic aromatic substitution or altering the Lewis acidity of the hydroxyl group.

Potential Applications and Reactivity

Propargyl alcohols are versatile intermediates. The functional groups in this compound allow for a range of transformations:

  • Reactions at the Alkyne: The terminal alkyne can undergo various reactions, including Sonogashira coupling, click chemistry, and hydration.

  • Reactions at the Alcohol: The secondary alcohol can be oxidized to a ketone, esterified, or used in substitution reactions.

  • Meyer-Schuster Rearrangement: Acid-catalyzed rearrangement of propargyl alcohols can lead to α,β-unsaturated carbonyl compounds.

While specific biological activity for this compound is not extensively documented, the propargyl alcohol moiety is present in some biologically active molecules, and the methoxyphenyl group is a common feature in many pharmaceuticals.

Conclusion

This guide has outlined a comprehensive computational approach to characterizing this compound. By combining DFT calculations for geometry optimization, spectroscopic prediction, and electronic property analysis, a detailed molecular profile can be generated. The comparison with structurally similar compounds highlights the significant influence of aromatic substituents on the molecule's properties. This workflow serves as a robust template for the in-silico evaluation of other novel small molecules, aiding in the prediction of their characteristics and reactivity, and ultimately accelerating the process of chemical research and drug development.

References

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Phenylprop-2-en-1-ol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)prop-2-yn-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-Phenyl-2-propen-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Ethynylbenzenemethanol. Retrieved from [Link]

  • Wolfram Demonstrations Project. (n.d.). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1,1-bis(4-METHOXYPHENYL)-2-PROPYN-1-OL. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-1-phenylprop-2-yn-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • YouTube. (2020, April 18). frontier molecular orbital analysis. Retrieved from [Link]

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  • ResearchGate. (n.d.). Molecular orbital diagrams of the frontier orbital region (occupied.... Retrieved from [Link]

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spectroscopic comparison of 1-(4-Methoxyphenyl)prop-2-yn-1-ol and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Signatures of 1-(4-Methoxyphenyl)prop-2-yn-1-ol and Its Precursors

In the realm of organic synthesis, the transformation of functional groups is meticulously tracked through spectroscopic analysis. This guide provides a detailed comparative analysis of the infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra of the propargyl alcohol, this compound, and its direct precursors, 4-methoxybenzaldehyde and ethynylmagnesium bromide. Understanding the distinct spectroscopic shifts and the appearance of new signals is paramount for researchers to confirm the successful conversion of an aldehyde to a secondary alcohol via nucleophilic addition of an acetylide.

The Synthetic Pathway: An Overview

The synthesis of this compound is a classic example of a Grignard reaction, a cornerstone of carbon-carbon bond formation. The process involves the nucleophilic attack of the acetylenic carbon from ethynylmagnesium bromide on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This reaction breaks the carbonyl π-bond and forms a new carbon-carbon single bond, resulting in a magnesium alkoxide intermediate which, upon acidic workup, yields the desired propargyl alcohol.

Synthesis_Workflow cluster_precursors Precursors cluster_product Product precursor1 4-Methoxybenzaldehyde reaction Grignard Reaction (Anhydrous THF) precursor1->reaction Electrophile precursor2 Ethynylmagnesium Bromide precursor2->reaction Nucleophile product This compound reaction->product After Acidic Workup

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization of Precursors

A thorough understanding of the spectroscopic features of the starting materials is essential for identifying the changes that signify a successful reaction.

4-Methoxybenzaldehyde (p-Anisaldehyde)

4-Methoxybenzaldehyde is an aromatic aldehyde with a distinct set of spectroscopic signals.

Infrared (IR) Spectroscopy: The IR spectrum of 4-methoxybenzaldehyde is dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde, typically found around 1700 cm⁻¹[1]. Other key absorptions include the C-H stretches of the aldehyde proton (around 2830 and 2730 cm⁻¹), C-O stretching of the methoxy group (around 1250 cm⁻¹), and various C=C stretching vibrations of the aromatic ring (1600-1450 cm⁻¹)[1].

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a clear picture of the proton environments. The most downfield signal is the characteristic singlet of the aldehyde proton (-CHO), typically appearing between δ 9.8 and 10.0 ppm. The aromatic protons on the para-substituted ring exhibit a typical AA'BB' splitting pattern, with two doublets in the aromatic region (δ 6.9-7.9 ppm). The three protons of the methoxy group (-OCH₃) give a sharp singlet at approximately δ 3.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is characterized by the highly deshielded carbonyl carbon of the aldehyde, which resonates at a chemical shift of around δ 191 ppm. The aromatic carbons show signals between δ 114 and 165 ppm, with the carbon attached to the oxygen of the methoxy group being the most downfield in this region. The methoxy carbon itself appears as a distinct signal around δ 55 ppm.

Ethynylmagnesium Bromide

As a Grignard reagent, ethynylmagnesium bromide is typically prepared and used in situ in an anhydrous solvent like tetrahydrofuran (THF). Its spectroscopic characterization is less common in routine analysis but is well-documented.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the C≡C stretching vibration, which is typically weak and appears in the range of 2100-2260 cm⁻¹. The ≡C-H stretch is also a key indicator, appearing as a sharp band around 3300 cm⁻¹.

¹H NMR Spectroscopy: The acetylenic proton of ethynylmagnesium bromide gives rise to a singlet in the ¹H NMR spectrum, with a chemical shift that can vary depending on the solvent and concentration but is generally found in the region of δ 2.0-3.0 ppm.

¹³C NMR Spectroscopy: The two sp-hybridized carbons of the ethynyl group are magnetically non-equivalent. The terminal carbon (≡C-H) typically resonates around δ 70-85 ppm, while the carbon attached to the magnesium (≡C-MgBr) is found further downfield, around δ 90-100 ppm.

Spectroscopic Analysis of the Product: this compound

The formation of the product is confirmed by the disappearance of the aldehyde functionality and the appearance of new signals corresponding to the secondary alcohol and the intact propargyl group.

Infrared (IR) Spectroscopy: The most telling change in the IR spectrum is the disappearance of the strong C=O stretching band of the aldehyde and the appearance of a broad O-H stretching band for the newly formed alcohol, typically in the region of 3200-3600 cm⁻¹. The sharp ≡C-H stretch (around 3300 cm⁻¹) and the weak C≡C stretch (around 2100-2260 cm⁻¹) from the ethynyl group are retained. A C-O stretch for the secondary alcohol will also appear around 1050-1150 cm⁻¹.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aldehyde proton signal (around δ 9.8-10.0 ppm) is absent. New signals appear, including a broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent-dependent. A doublet for the methine proton (-CH(OH)-) will be present, typically in the range of δ 5.0-5.5 ppm. The acetylenic proton (≡C-H) will appear as a singlet or a doublet (due to coupling with the methine proton) around δ 2.5-3.0 ppm. The aromatic and methoxy proton signals will remain, although their chemical shifts may be slightly altered.

¹³C NMR Spectroscopy: The most significant change in the ¹³C NMR spectrum is the disappearance of the aldehyde carbonyl carbon signal (around δ 191 ppm) and the appearance of a new signal for the carbon bearing the hydroxyl group (-CH(OH)-) at approximately δ 65-75 ppm. The two sp-hybridized carbons of the alkyne will be present, with the terminal carbon (≡C-H) around δ 75 ppm and the internal alkyne carbon (-C≡) around δ 85 ppm. The signals for the aromatic and methoxy carbons will still be present.

Comparative Data Summary

Compound Key IR Absorptions (cm⁻¹) Key ¹H NMR Signals (δ ppm) Key ¹³C NMR Signals (δ ppm)
4-Methoxybenzaldehyde ~1700 (C=O), ~2830, ~2730 (aldehyde C-H), ~1250 (C-O)~9.9 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃)~191 (C=O), ~164 (Ar-C), ~132 (Ar-CH), ~114 (Ar-CH), ~55 (-OCH₃)
Ethynylmagnesium Bromide ~3300 (≡C-H), ~2150 (C≡C, weak)~2.5 (s, 1H, ≡C-H)~95 (≡C-MgBr), ~75 (≡C-H)
This compound ~3400 (O-H, broad), ~3300 (≡C-H), ~2120 (C≡C, weak), ~1070 (C-O)~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~5.4 (d, 1H, -CH(OH)-), ~3.8 (s, 3H, -OCH₃), ~2.6 (d, 1H, ≡C-H), variable (-OH)~159 (Ar-C), ~134 (Ar-C), ~128 (Ar-CH), ~114 (Ar-CH), ~83 (-C≡), ~75 (≡C-H), ~64 (-CH(OH)-), ~55 (-OCH₃)

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of propargyl alcohols from aldehydes using Grignard reagents[2].

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (purified)

  • 4-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Standard glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Protocol_Workflow cluster_grignard Part A: Preparation of Ethynylmagnesium Bromide cluster_reaction Part B: Reaction with Aldehyde cluster_workup Part C: Workup and Purification A1 Prepare Ethylmagnesium Bromide (Mg + EtBr in anhydrous THF) A3 Slowly add Ethylmagnesium Bromide to acetylene-saturated THF A1->A3 A2 Saturate anhydrous THF with Acetylene gas A2->A3 B1 Cool Ethynylmagnesium Bromide solution to 0 °C A3->B1 B2 Add 4-Methoxybenzaldehyde in anhydrous THF dropwise B1->B2 B3 Stir at room temperature B2->B3 C1 Quench with saturated aqueous NH4Cl B3->C1 C2 Extract with diethyl ether C1->C2 C3 Dry organic layer (Na2SO4) C2->C3 C4 Concentrate under reduced pressure C3->C4 C5 Purify by column chromatography (if necessary) C4->C5

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

Part A: Preparation of Ethynylmagnesium Bromide

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous THF[2][3].

  • In a separate flame-dried flask, saturate anhydrous THF with purified acetylene gas by bubbling the gas through the solvent at 0 °C.

  • Slowly add the prepared ethylmagnesium bromide solution to the acetylene-saturated THF while maintaining a slow stream of acetylene. The reaction is exothermic and will produce ethane gas.

Part B: Reaction with 4-Methoxybenzaldehyde

  • Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.

  • Dissolve 4-methoxybenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.

Part C: Workup and Purification

  • Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Conclusion

The transformation of 4-methoxybenzaldehyde to this compound is unequivocally demonstrated by a distinct set of changes in their respective IR, ¹H NMR, and ¹³C NMR spectra. The disappearance of the characteristic aldehyde signals and the emergence of hydroxyl and methine proton and carbon signals provide clear and definitive evidence of the successful nucleophilic addition. This guide serves as a valuable resource for researchers, providing the necessary spectroscopic benchmarks and a reliable synthetic protocol for this important class of organic compounds.

References

  • NIST Chemistry WebBook. 4-Methoxybenzaldehyde. [Link]

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A Comparative Guide to the Enantioselective Synthesis and Analysis of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the stereochemical architecture of a molecule is paramount. Chiral propargyl alcohols, such as 1-(4-methoxyphenyl)prop-2-yn-1-ol, are highly valued synthetic intermediates due to the versatile reactivity of the alkyne and hydroxyl functionalities. Their enantiopurity is often a critical determinant of the biological activity and material properties of their downstream derivatives. This guide provides an in-depth comparison of prevalent enantioselective synthetic routes to this compound and details the analytical methodologies required to verify its enantiomeric purity.

Part 1: Enantioselective Synthesis: A Comparative Analysis of Catalytic Systems

The primary and most atom-economical approach to chiral propargyl alcohols is the asymmetric addition of a terminal alkyne to a prochiral aldehyde. In the case of this compound, this involves the reaction of 4-methoxybenzaldehyde with an acetylide equivalent. The success of this transformation hinges on the selection of a suitable chiral catalyst or ligand to induce facial selectivity in the nucleophilic attack on the carbonyl carbon. Here, we compare two of the most effective and widely adopted catalytic systems.

Zinc-Mediated Alkynylation with Chiral Amino Alcohol Ligands

Zinc-based catalysts, particularly in combination with chiral amino alcohols, have emerged as a robust and practical choice for the enantioselective alkynylation of aldehydes. The system comprising zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine is a notable example, prized for its operational simplicity and high enantioselectivity.[1][2]

Causality of Experimental Choices: The Lewis acidic zinc(II) ion plays a dual role. It coordinates to the carbonyl oxygen of 4-methoxybenzaldehyde, activating it towards nucleophilic attack. Simultaneously, it facilitates the deprotonation of the terminal alkyne (e.g., phenylacetylene) by a base, forming a zinc acetylide. The chiral ligand, (+)-N-methylephedrine, complexes with the zinc center, creating a chiral environment that directs the approach of the aldehyde to one of its prochiral faces, thereby controlling the stereochemical outcome of the reaction. The use of a mild base like a tertiary amine is crucial to prevent side reactions.

Proposed Catalytic Cycle: The reaction is believed to proceed through a well-organized transition state where the zinc atom is coordinated to the chiral ligand, the aldehyde, and the acetylide. This assembly ensures a high degree of stereochemical communication.

G cluster_0 Catalytic Cycle A Zn(OTf)₂ + (+)-N-Methylephedrine B Chiral Zn-Ligand Complex A->B Ligand Exchange C Zinc Acetylide Formation (+ R-C≡CH, -HNEt₃⁺) B->C D Active Chiral Zinc Acetylide C->D E Coordination of 4-Methoxybenzaldehyde D->E F Diastereomeric Transition State E->F Facial Selection G Product Formation & Catalyst Regeneration F->G C-C Bond Formation G->B H Enantioenriched This compound G->H G cluster_1 Catalytic Cycle A Et₂Zn + R-C≡CH B EtZn-C≡C-R A->B Alkane Elimination E Coordination of Aldehyde & Zinc Acetylide B->E C (S)-BINOL + Ti(O-i-Pr)₄ D Chiral BINOL-Ti Complex C->D D->E F Ternary Complex E->F G Enantioselective Alkynyl Transfer F->G C-C Bond Formation H Product Release & Catalyst Regeneration G->H H->D I Enantioenriched Product H->I

Caption: Simplified catalytic cycle for the BINOL/Ti(OiPr)₄ catalyzed enantioselective alkynylation.

Performance Comparison

The following table summarizes representative experimental data for the enantioselective synthesis of this compound using the discussed catalytic systems. It is important to note that direct comparison can be nuanced due to variations in reaction conditions across different studies.

Catalyst SystemChiral LigandAlkyneSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Zn(OTf)₂(+)-N-MethylephedrinePhenylacetyleneToluene23128597[1]
Et₂Zn / Ti(OiPr)₄(S)-BINOLPhenylacetyleneToluene25129596[3]
ZnEt₂Polymer-supported L-prolinolPhenylacetyleneToluene25248885[4]

Field-Proven Insights:

  • The Zn(OTf)₂/(+)-N-methylephedrine system is often favored for its operational simplicity, as it does not require the pre-formation of the organozinc reagent and can be tolerant to trace amounts of water. [1]This makes it particularly attractive for process development and scale-up.

  • The BINOL/Ti(OiPr)₄ system, while requiring the handling of pyrophoric diethylzinc, demonstrates broad applicability and consistently high enantioselectivities for a wide range of aldehydes. [3]The commercial availability of both enantiomers of BINOL allows for access to either enantiomer of the desired product.

  • The use of polymer-supported ligands , such as supported prolinol, offers the advantage of catalyst recyclability, which can be economically and environmentally beneficial, although sometimes at the cost of slightly lower enantioselectivity. [4]

Detailed Experimental Protocols

Protocol 1: Enantioselective Alkynylation using Zn(OTf)₂/(+)-N-Methylephedrine (adapted from Carreira et al.)[1]

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Zn(OTf)₂ (0.22 mmol) and (+)-N-methylephedrine (0.24 mmol).

  • Add anhydrous toluene (2 mL) and stir the resulting suspension at room temperature for 1-2 hours.

  • Add triethylamine (0.4 mmol) and phenylacetylene (0.2 mmol) and stir for an additional 30 minutes.

  • Add 4-methoxybenzaldehyde (0.2 mmol) to the mixture.

  • Stir the reaction at 23 °C for 12 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: Enantioselective Alkynylation using BINOL/Ti(OiPr)₄ (adapted from Pu et al.)[3]

  • In a flame-dried flask under an inert atmosphere, dissolve phenylacetylene (1.1 mmol) in anhydrous toluene (2 mL).

  • Add diethylzinc (1.1 mL of a 1.0 M solution in hexanes, 1.1 mmol) and heat the mixture to reflux for 2 hours. Cool to room temperature.

  • In a separate flame-dried flask, dissolve (S)-BINOL (0.2 mmol) in anhydrous toluene (2 mL).

  • To the BINOL solution, add Ti(OiPr)₄ (1.0 mmol) and stir at room temperature for 30 minutes.

  • Add the pre-formed alkynylzinc solution from step 2 to the BINOL-Ti complex.

  • Add 4-methoxybenzaldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water, followed by dilute HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 2: Chiral Analysis: Verifying Enantiomeric Purity

The determination of the enantiomeric excess (ee) of the synthesized this compound is a critical step to validate the efficacy of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable technique for this purpose.

Principles of Chiral HPLC

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. These interactions lead to the formation of transient diastereomeric complexes with different energies, resulting in different retention times for the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Daicel's Chiralpak® and Chiralcel® series), are particularly effective for a broad range of chiral compounds, including alcohols. [5][6]

Recommended Analytical Method and Development Workflow

While a specific application note for this compound may not be readily available, a robust analytical method can be developed based on the separation of similar aromatic alcohols. A systematic approach to method development is key.

G cluster_2 Chiral HPLC Method Development Workflow A Column Selection: Start with Polysaccharide-based CSP (e.g., Chiralpak AD-H, OD-H) B Mobile Phase Screening: Normal Phase (Hexane/IPA) Polar Organic (MeOH/EtOH/ACN) A->B C Initial Run: Isocratic Elution (e.g., 90:10 Hexane:IPA) Flow rate: 1.0 mL/min B->C D Evaluation: Resolution (Rs) > 1.5? Retention time acceptable? C->D E Optimization: Adjust % modifier (IPA) Change alcohol modifier (EtOH) Adjust flow rate & temperature D->E No F Method Validation: Inject racemic standard Determine linearity, precision, accuracy D->F Yes E->C Re-run G Validated Method F->G

Caption: A systematic workflow for developing a chiral HPLC method for this compound.

Starting Point for Method Development:

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel). This is a versatile CSP known for its excellent enantiorecognition capabilities for a wide range of aromatic compounds. [5][6]* Mobile Phase: A normal phase eluent is often a good starting point for propargyl alcohols. A mixture of n-Hexane and Isopropanol (IPA) is recommended.

  • Detection: UV detection at a wavelength where the 4-methoxyphenyl chromophore has strong absorbance (e.g., 254 nm or 230 nm).

Detailed Protocol for Chiral HPLC Analysis

Protocol 3: Chiral HPLC Analysis of this compound

  • Sample Preparation: Prepare a stock solution of the racemic this compound at approximately 1 mg/mL in the mobile phase. Prepare a similar concentration of the enantioenriched sample.

  • HPLC System and Column:

    • HPLC system with a UV detector.

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Initial Chromatographic Conditions:

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis and Optimization:

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor (Rs).

    • Inject the enantioenriched sample to determine the peak areas for each enantiomer.

    • If the resolution is poor (Rs < 1.5) or the retention times are too long/short, systematically adjust the percentage of IPA in the mobile phase (e.g., try 85:15 and 95:5 Hexane/IPA).

    • The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Self-Validating System: The protocol's trustworthiness is established by first running a racemic standard, which should show two well-resolved peaks of approximately equal area. This confirms that the column and conditions are capable of separating the enantiomers. The subsequent analysis of the synthesized, enantioenriched sample can then be confidently interpreted.

Conclusion

The enantioselective synthesis of this compound can be achieved with high efficiency and stereocontrol using either zinc/amino alcohol or titanium/BINOL catalytic systems. The choice between these methods may be guided by factors such as operational simplicity, cost, and the need for catalyst recyclability. Rigorous analysis using chiral HPLC is indispensable to quantify the success of the asymmetric synthesis. The systematic method development workflow provided here offers a reliable path to achieving accurate determination of the enantiomeric purity of this valuable synthetic building block.

References

  • Carreira, E. M., et al. (2002). Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions. Organic Letters, 4(15), 2605-2606. [Link]

  • Boyall, D., Frantz, D. E., & Carreira, E. M. (2002). Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of alkynylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. [Link]

  • Trost, B. M., & Weiss, A. H. (2013). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(1), 9-36. [Link]

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  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. [Link]

  • Gao, G., Moore, D., Xie, R.-G., & Pu, L. (2002). Highly enantioselective phenylacetylene additions to both aliphatic and aromatic aldehydes. Organic Letters, 4(23), 4143-4146. [Link]

  • Gao, G., Moore, D., Xie, R.-G., & Pu, L. (2002). Highly Enantioselective Phenylacetylene Additions to Both Aliphatic and Aromatic Aldehydes. Organic Chemistry Portal. [Link]

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  • Pericàs, M. A., et al. (2007). Polymer-supported L-prolinol-based catalysts for the enantioselective addition of dialkylzinc reagents to N-(diphenylphosphinyl)imines. Tetrahedron: Asymmetry, 18(6), 753-760. [Link]

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A Comparative In Silico Analysis of 1-(4-Methoxyphenyl)prop-2-yn-1-ol Derivatives as Potential Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative docking study of a series of rationally designed 1-(4-Methoxyphenyl)prop-2-yn-1-ol derivatives against human Monoamine Oxidase B (MAO-B). As professionals in drug discovery and development, the objective is to leverage computational tools to predict the binding affinities and interaction patterns of these novel compounds, thereby identifying promising candidates for further experimental validation. This document outlines the scientific rationale, a detailed experimental protocol for in silico analysis, a comparative evaluation of the designed ligands, and authoritative references to support the methodologies and claims presented.

Introduction: The Therapeutic Potential of MAO-B Inhibition and the Promise of Propargylamine Scaffolds

Monoamine Oxidase B (MAO-B) is a crucial enzyme in the central nervous system, primarily responsible for the degradation of dopamine.[1][2] Inhibition of MAO-B can increase dopamine levels, a therapeutic strategy that has proven effective in the management of neurodegenerative conditions, particularly Parkinson's disease.[1][3] Several clinically approved MAO-B inhibitors, such as selegiline and rasagiline, feature a propargylamine moiety, which is known to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to irreversible inhibition.[2][4]

The this compound scaffold is a promising starting point for the design of novel MAO-B inhibitors. The propargyl alcohol group provides the key functionality for potential interaction with the FAD cofactor, while the methoxyphenyl group can be strategically modified to enhance binding affinity and selectivity for the hydrophobic active site of MAO-B. This guide explores a comparative docking study of a designed series of derivatives to elucidate their structure-activity relationships (SAR).

Design of the Ligand Series

To investigate the structure-activity relationship of this compound derivatives, a series of five compounds was designed. The parent molecule (MPP-01) serves as the reference. Subsequent derivatives feature substitutions on the phenyl ring to probe the effects of electron-donating and electron-withdrawing groups on binding affinity.

  • MPP-01: this compound (Parent Compound)

  • MPP-02: 1-(4-Hydroxyphenyl)prop-2-yn-1-ol (Demethylated analogue)

  • MPP-03: 1-(4-Chlorophenyl)prop-2-yn-1-ol (Electron-withdrawing group)

  • MPP-04: 1-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol (Additional electron-donating group)

  • MPP-05: 1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol (Strong electron-withdrawing group)

Experimental Methodology: A Validated Molecular Docking Protocol

The comparative analysis was conducted using a validated molecular docking protocol with AutoDock Vina, a widely used open-source program for molecular docking.

Target Protein Preparation

The crystal structure of human Monoamine Oxidase B (hMAO-B) complexed with the selective inhibitor safinamide (PDB ID: 2V5Z) was retrieved from the RCSB Protein Data Bank.[5] This structure was selected due to its high resolution (1.60 Å) and the presence of a relevant inhibitor in the active site, which aids in defining the binding pocket.

The protein was prepared using AutoDockTools (ADT).[6][7] The following steps were performed:

  • Removal of water molecules and the co-crystallized ligand (safinamide).

  • Addition of polar hydrogen atoms.

  • Assignment of Kollman charges.

  • The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and AutoDock atom types.

Ligand Preparation

The 3D structures of the five this compound derivatives were generated using ChemDraw and Chem3D. Energy minimization was performed using the MM2 force field. The ligands were then prepared for docking using ADT:

  • Detection of the ligand's root.

  • Setting the number of rotatable bonds.

  • Assignment of Gasteiger charges.

  • The prepared ligands were saved in the PDBQT file format.[8][9]

Molecular Docking with AutoDock Vina

A grid box was defined to encompass the active site of MAO-B, centered on the position of the co-crystallized inhibitor. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 1 Å.

AutoDock Vina was used to perform the docking calculations. The Lamarckian Genetic Algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations. For each ligand, 10 docking poses were generated, and the one with the most favorable binding energy was selected for further analysis.

The following Graphviz diagram illustrates the experimental workflow:

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking L1 2D Structure Drawing (ChemDraw) L2 3D Conversion & Energy Minimization (Chem3D) L1->L2 L3 PDBQT Conversion (AutoDockTools) L2->L3 D1 Define Grid Box L3->D1 P1 Download PDB: 2V5Z (RCSB PDB) P2 Clean Structure & Add Hydrogens P1->P2 P3 Assign Charges & Save as PDBQT P2->P3 P3->D1 D2 Run AutoDock Vina D1->D2 D3 Analyze Results D2->D3 D2->D3

Caption: Experimental workflow for the comparative docking study.

Results and Comparative Analysis

The docking results, including the predicted binding energies and key interactions with the active site residues of MAO-B, are summarized in the table below. The binding energy is a crucial parameter for predicting the binding affinity of a ligand to its target; a more negative value indicates a stronger interaction.

CompoundDerivativePredicted Binding Energy (kcal/mol)Key Interacting Residues
MPP-01 This compound-6.8TYR435, TYR398, CYS172
MPP-02 1-(4-Hydroxyphenyl)prop-2-yn-1-ol-7.2TYR435, TYR398, GLN206
MPP-03 1-(4-Chlorophenyl)prop-2-yn-1-ol-7.5TYR435, ILE199, CYS172
MPP-04 1-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol-7.1TYR435, TYR398, ILE316
MPP-05 1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-ol-7.9TYR435, ILE199, PHE343
Interpretation of Results

The docking studies reveal that all the designed this compound derivatives exhibit favorable binding energies within the active site of MAO-B. The parent compound, MPP-01 , demonstrates a solid binding affinity.

The introduction of a hydroxyl group in MPP-02 leads to a slight improvement in binding energy, likely due to the potential for hydrogen bonding with residues like Gln206.[1]

The presence of a chlorine atom in MPP-03 results in a more favorable binding energy, suggesting that the hydrophobic interactions with residues such as Ile199 contribute significantly to the binding.

MPP-04 , with an additional methoxy group, shows a slightly better binding energy than the parent compound, indicating that increased electron density on the phenyl ring can be beneficial.

Notably, MPP-05 , featuring a strong electron-withdrawing trifluoromethyl group, displays the most favorable binding energy. This suggests that the interactions of the trifluoromethyl group with hydrophobic residues in the active site, such as Phe343, play a crucial role in enhancing the binding affinity.

The following Graphviz diagram illustrates the key interactions of the ligand scaffold within the MAO-B active site:

binding_interaction cluster_protein MAO-B Active Site cluster_ligand Ligand Scaffold TYR435 TYR435 TYR398 TYR398 ILE199 ILE199 CYS172 CYS172 FAD FAD Cofactor Propargyl Propargyl Group Propargyl->CYS172 Hydrophobic Interaction Propargyl->FAD Covalent Adduct (Potential) Aromatic Aromatic Ring Aromatic->TYR435 π-π Stacking Aromatic->TYR398 π-π Stacking Aromatic->ILE199 Hydrophobic Interaction

Caption: Generalized binding mode of this compound derivatives in the MAO-B active site.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the structure-activity relationships of this compound derivatives as potential MAO-B inhibitors. The results indicate that substitutions on the phenyl ring significantly influence the binding affinity. Specifically, the introduction of a trifluoromethyl group at the para position (MPP-05 ) resulted in the most favorable predicted binding energy.

These in silico findings serve as a strong foundation for the synthesis and experimental validation of these compounds. Future work should focus on:

  • Synthesis and In Vitro Evaluation: The designed derivatives should be synthesized and their inhibitory activity against hMAO-B should be determined experimentally to validate the computational predictions.

  • Selectivity Profiling: The synthesized compounds should also be tested against MAO-A to determine their selectivity profile.

  • Lead Optimization: Based on the experimental results, further optimization of the lead compounds can be pursued to enhance their potency, selectivity, and pharmacokinetic properties.

By integrating computational and experimental approaches, the development of novel and effective MAO-B inhibitors for the treatment of neurodegenerative diseases can be significantly accelerated.

References

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  • Verma, S., et al. (2021). Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors. ACS Omega, 6(38), 24651-24665. [Link]

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  • Li, Z., et al. (2026). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Journal of enzyme inhibition and medicinal chemistry, 41(1), 2606434. [Link]

  • Li, Z., et al. (2026). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Journal of enzyme inhibition and medicinal chemistry, 41(1), 2606434. [Link]

  • Mathew, B., et al. (2020). Design of enamides as new selective monoamine oxidase-B inhibitors. Journal of pharmacy and pharmacology, 72(7), 937–948. [Link]

  • Kong, H., et al. (2021). Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, SAR development, and biological evaluation. Bioorganic & medicinal chemistry letters, 43, 128051. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 1-(4-Methoxyphenyl)prop-2-yn-1-ol are paramount. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is crucial. Based on the known hazards of related compounds, this compound should be treated as a hazardous substance.

Assumed Hazards:

  • Flammability: The presence of the propargyl group suggests the compound may be flammable[1].

  • Toxicity: Propargyl alcohol is toxic, and this compound should be handled as such[1][3]. It may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Similar aromatic compounds are known to cause skin and eye irritation[4][5].

  • Reactivity: The propargyl group can undergo polymerization, and the compound may be incompatible with strong oxidizing agents[1].

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of vapors[6].

II. Waste Segregation and Containerization: A Critical First Step

Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions[7].

Waste Segregation Protocol:

  • Designate a specific waste container for this compound and any materials contaminated with it.

  • This compound should be classified as a non-halogenated organic solvent waste .

  • Do not mix with acidic, basic, or oxidizing waste streams[7].

Table 1: Waste Stream Compatibility

Waste TypeCompatible with this compound Waste?Rationale
Halogenated SolventsNoPrevents mixing of different organic waste categories for proper disposal routing.
Strong AcidsNoRisk of violent reaction or degradation to hazardous byproducts[7].
Strong BasesNoRisk of reaction.
Oxidizing AgentsNoPropargyl alcohol reacts violently with oxidants[1].
Aqueous WasteNoPrevents contamination of aqueous waste streams with organic compounds.

Container Selection and Labeling:

  • Use a chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is generally suitable for organic waste[8].

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste, including any solvents used for rinsing.

  • Keep the waste container closed at all times, except when adding waste[7].

III. Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe disposal of neat this compound and contaminated materials.

For Unused or Waste this compound:

  • Work within a chemical fume hood.

  • Carefully transfer the waste chemical into the designated, labeled hazardous waste container.

  • Avoid overfilling the container; it is recommended to fill to no more than 80% capacity to allow for vapor expansion[8].

  • Securely cap the waste container.

  • Store the container in a designated satellite accumulation area (SAA) that is away from heat sources and direct sunlight[7][9].

For Contaminated Labware (e.g., glassware, syringes):

  • Rinse contaminated labware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

  • Collect the solvent rinse into the same designated hazardous waste container for this compound. This rinse is now also considered hazardous waste.

  • For disposable items like pipette tips and wipes, place them in a sealed, labeled plastic bag and then into a solid hazardous waste container.

Decontamination of Work Surfaces:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand)[1].

  • Collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container[10].

  • Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Handling this compound cluster_ppe Safety First cluster_location Location cluster_waste_handling Waste Handling cluster_storage Final Steps start_node Identify Waste (Neat chemical, contaminated labware, spill debris) ppe_node Don Appropriate PPE (Goggles, Gloves, Lab Coat) start_node->ppe_node Assess Hazards location_node Work in Chemical Fume Hood ppe_node->location_node waste_type Determine Waste Type location_node->waste_type liquid_waste Liquid Waste: Transfer to non-halogenated organic waste container waste_type->liquid_waste Liquid or Rinsate solid_waste Solid Waste: Place in sealed, labeled container for solid hazardous waste waste_type->solid_waste Contaminated Solids label_container Properly Label Container ('Hazardous Waste', Chemical Name, Date) liquid_waste->label_container solid_waste->label_container store_container Store in Satellite Accumulation Area (SAA) label_container->store_container disposal_request Request Pickup by Environmental Health & Safety (EH&S) store_container->disposal_request

Caption: Workflow for the safe disposal of this compound.

V. Final Disposal and Record Keeping

The ultimate disposal of hazardous waste must be conducted by trained professionals in accordance with local, state, and federal regulations.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of the hazardous waste[9].

  • Maintain Records: Keep accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0673 - PROPARGYL ALCOHOL. Retrieved from [Link]

  • Rawsource. (2024). Safety and Handling Measures for Propargyl Alcohol. Retrieved from [Link]

  • PubChem. (n.d.). Propargyl alcohol. Retrieved from [Link]

  • Fisher Scientific. (2023). 4-Methoxyphenylacetone Safety Data Sheet. Retrieved from [Link]

  • OSHA. (1992). PROPARGYL ALCOHOL. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propyn-1-one, 1-(4-methoxyphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-propen-1-ol. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 1-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 1-(4-Methoxyphenyl)prop-2-yn-1-ol, requires a proactive and informed approach to personal protection and laboratory protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, building a culture of trust and security within the laboratory.

I. Hazard Assessment: Understanding the Risks

A critical first step in safe handling is to understand the potential hazards. Based on the GHS classifications for structurally related compounds and the known risks of the functional groups present, this compound should be handled with caution. A similar compound, 1-(4-methoxyphenyl)propan-2-ol, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[2]. Propargyl alcohol, a related parent compound, is known for its flammability and toxicity[3]. Therefore, it is prudent to assume that this compound may exhibit similar hazardous properties.

Potential Hazards Include:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Flammability: As with many organic compounds, it may be combustible.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, dermal contact, and eye contact.

PPE CategoryItemSpecificationRationale
Eye and Face Safety GogglesChemical splash goggles with side-shields meeting ANSI Z87.1 or equivalent standards.Protects eyes from splashes of solutions and airborne particles[4].
Face ShieldTo be worn over safety goggles, especially when handling larger quantities or there is a significant splash risk.Provides an additional layer of protection for the entire face[4].
Hand GlovesChemical-resistant nitrile or neoprene gloves.Prevents skin contact and absorption. Always inspect gloves for integrity before use and wash hands after removal[4][5].
Body Laboratory CoatFlame-resistant lab coat.Protects skin and personal clothing from contamination[4].
Respiratory RespiratorA NIOSH-approved respirator with an appropriate cartridge should be used if working outside of a fume hood or with fine powders where aerosolization is possible.Protects against the inhalation of harmful dust or aerosols[4].
Footwear Closed-toe ShoesMade of a substantial leather or chemical-resistant material.Protects feet from spills[4].

III. Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risk. The following steps provide a framework for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls:
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[5][6].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[7][8]. Have an appropriate fire extinguisher (e.g., dry powder or carbon dioxide) available[6].

  • Spill Kit: A spill kit containing inert absorbent material (e.g., sand or vermiculite), and dedicated waste containers should be readily available[6][7].

Handling the Compound:
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: Avoid heating the compound near open flames or other ignition sources[9]. If heating is necessary, use a well-controlled heating mantle or oil bath.

  • General Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[9]. Do not eat, drink, or smoke in areas where this chemical is handled[9].

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Inspect and Don Full PPE A->B C Locate Emergency Equipment B->C D Weigh Solid in Ventilated Enclosure C->D E Prepare Solution in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G H Segregate and Label Waste G->H I Dispose of Waste via EHS H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.